(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c17-14(20-10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQBMOJDXVNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378372 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192804-36-7 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxycarbonylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
This guide provides a comprehensive overview and a detailed protocol for the synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the protection of 4-aminophenylboronic acid.
Reaction Scheme
The synthesis proceeds through the N-protection of 4-aminophenylboronic acid using benzyl chloroformate under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely employed for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto amino functionalities.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the N-Cbz protection of aromatic amines.[1][2]
Materials:
-
4-Aminophenylboronic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylboronic acid (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: To the solution, add sodium bicarbonate (2.0 equiv).
-
Addition of Protecting Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Quantitative Data
The following table summarizes the typical quantities and yields for the synthesis.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equiv. | Amount |
| 4-Aminophenylboronic acid | 136.94 | 1.0 | 1.70 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 | 1.05 g |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 | 1.2 mL |
| This compound (Yield) | 271.08 | - | ~90% |
Note: The yield is based on analogous reactions and may vary depending on the specific reaction conditions and purification efficiency.[1]
Alternative Synthesis Route
An alternative pathway involves the hydrogenation of 4-nitrophenylboronic acid to 4-aminophenylboronic acid, followed by acylation with benzyl chloroformate.[3] This method avoids handling the potentially unstable 4-aminophenylboronic acid as a starting material.
Caption: Alternative two-step synthesis route.
This alternative route can offer advantages in terms of starting material stability and overall process efficiency.[3]
Safety Considerations
-
Benzyl chloroformate is corrosive and lachrymatory; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety practices should be followed throughout the procedure.
This technical guide provides a robust framework for the synthesis of this compound. Researchers and drug development professionals can adapt this protocol to their specific needs, ensuring a reliable supply of this important building block.
References
In-Depth Technical Guide: Spectral Analysis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing comprehensive spectroscopic data and outlining the experimental methodologies for its acquisition.
Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented below includes ¹H NMR, ¹³C NMR, and ¹¹B NMR spectral information.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: ¹¹B NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific spectral data for this compound was not found in the provided search results. The tables are structured for data population upon availability.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: Specific spectral data for this compound was not found in the provided search results. The table is structured for data population upon availability.
Experimental Protocols
The following sections describe the general methodologies for acquiring NMR and IR spectra for solid organic compounds like this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural characterization.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the boronic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Use a vortex mixer to ensure complete dissolution.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H, ¹³C, ¹¹B).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹¹B NMR: Acquire the spectrum using appropriate parameters for boron NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=O stretch, B-O stretch, aromatic C-H bends).
-
-
Cleaning:
-
Retract the press and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal thoroughly with a suitable solvent to remove any residual sample.
-
Logical Relationships and Workflows
The synthesis and application of this compound involve a series of logical steps, from starting materials to its potential use in drug development.
General Synthetic Workflow
The synthesis of this compound typically starts from 4-aminophenylboronic acid, which is then protected with a benzyloxycarbonyl (Cbz) group.
Caption: General workflow for the synthesis and characterization of the target compound.
Role in Drug Discovery
This boronic acid derivative serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, often through cross-coupling reactions like the Suzuki-Miyaura coupling. Boronic acids are of significant interest in drug discovery due to their unique ability to form reversible covalent bonds with biological targets.
Caption: Role of the boronic acid in a typical drug discovery pipeline.
An In-depth Technical Guide to (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common reactions, and illustrates its role in modern drug development strategies.
Core Properties and Specifications
This compound, also known as 4-(Cbz-amino)phenylboronic acid, is a bifunctional organic compound containing a boronic acid group and a carbamate-protected amine. This structure makes it a valuable building block in various chemical transformations.
Chemical Identifier:
-
CAS Number: 192804-36-7
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄BNO₄ | [1] |
| Molecular Weight | 271.08 g/mol | [1] |
| Melting Point | 169 °C | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |
Applications in Research and Development
This boronic acid derivative is a key intermediate in several advanced chemical applications:
-
Suzuki-Miyaura Cross-Coupling Reactions: It serves as a crucial partner in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl structures. This reaction is fundamental in the creation of novel pharmaceutical compounds.
-
Drug Development: The compound is utilized in the synthesis of biologically active molecules. Phenylboronic acids, in general, are recognized for their ability to interact with diols, a property exploited for targeting glycoproteins, such as sialic acids, which are often overexpressed on the surface of cancer cells.[2][3] This makes it a valuable tool in the development of targeted cancer therapies and drug delivery systems.[2][4]
-
Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols present in biomolecules, allowing for the conjugation of drugs, probes, or other functionalities to proteins and carbohydrates.
Experimental Protocols
Illustrative Synthesis of a Substituted Aminophenylboronic Acid Derivative
Reaction Scheme:
-
Protection of 4-bromoaniline with benzyl chloroformate to yield benzyl (4-bromophenyl)carbamate.
-
Lithiation of the aryl bromide with an organolithium reagent (e.g., n-butyllithium) at low temperature.
-
Reaction of the resulting aryllithium species with a trialkyl borate (e.g., triisopropyl borate).
-
Acidic workup to hydrolyze the borate ester to the desired boronic acid.
Detailed Steps (Example):
-
Protection: To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) and a base (e.g., pyridine), benzyl chloroformate (1.1 eq) is added dropwise at 0 °C. The reaction is stirred for several hours at room temperature. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the protected amine.
-
Borylation: The protected bromoaniline (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.2 eq) is then added, and the reaction is allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched with aqueous HCl (1 M) and stirred for 1 hour. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the crude boronic acid, which can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical procedure for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0-1.5 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., DMF, dioxane, toluene/water mixture)
Procedure:
-
In a reaction vessel, combine the this compound, the aryl halide, the base, and the palladium catalyst.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Key Processes
To better illustrate the utility of this compound, the following diagrams depict a fundamental reaction workflow and a key drug development strategy.
References
- 1. rsc.org [rsc.org]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a versatile reagent in organic synthesis and a valuable building block in medicinal chemistry. This document compiles available quantitative data, outlines relevant experimental protocols, and presents logical workflows through detailed diagrams.
Core Physical and Chemical Properties
This compound, also known by its CAS Number 192804-36-7, is an off-white crystalline solid.[1] It serves as a key intermediate in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Reference |
| CAS Number | 192804-36-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₄BNO₄ | [1][2] |
| Molecular Weight | 271.08 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC), 98.0 to 107.0% (Neutralization Titration) | [1] |
| Property | Value | Reference |
| Melting Point | 168-169 °C | [3][5][6] |
| Solubility | Soluble in Methanol. A calculated water solubility is 0.465 mg/mL.[4] | [4] |
| pKa | No experimental data available in the provided search results. The pKa of phenylboronic acid is approximately 8.8. The electron-withdrawing or donating nature of the substituent at the para position influences the acidity. |
Spectral Data
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of physical properties for this specific molecule are not extensively published. However, based on established chemical principles, the following sections provide representative methodologies.
Synthesis of this compound
A plausible synthetic route involves the protection of 4-aminophenylboronic acid with benzyl chloroformate.
Materials:
-
4-Aminophenylboronic acid
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
An appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane or acetone)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 4-aminophenylboronic acid in an aqueous solution of the chosen base.
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzyl chloroformate in an organic solvent.
-
Allow the reaction mixture to stir vigorously at a low temperature for several hours.
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) of a boronic acid can be determined using potentiometric titration. This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added incrementally.
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is low)
-
Calibrated pH meter and electrode
-
Burette and magnetic stirrer
Procedure:
-
Prepare a solution of the boronic acid of known concentration in the chosen solvent.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the boronic acid solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the standardized base solution in small, precise increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve).
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide.
General Protocol:
-
To a reaction vessel, add the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Heat the reaction mixture with stirring for the required time, monitoring its progress by TLC or GC/LC-MS.
-
After cooling to room temperature, perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-CBZ-AMINOPHENYL)BORONIC ACID manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. [4-(phenylmethoxycarbonylamino)phenyl]boronic acid192804-36-7,Purity95%_Focus Synthesis LLC [molbase.com]
- 4. 192804-36-7 | 4-Cbz-aminophenyboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 5. (4-CBZ-AMINOPHENYL)BORONIC ACID192804-36-7,Purity0.98_Career Henan Chemical Co [molbase.com]
- 6. This compound [acrospharma.co.kr]
Navigating the Solubility Landscape of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This technical guide delves into the critical aspect of the solubility of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a versatile building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides valuable insights into its general solubility characteristics, outlines a robust experimental protocol for its determination, and presents data for the closely related parent compound, phenylboronic acid, as a predictive reference.
General Solubility Profile and Physicochemical Characteristics
This compound, also known as 4-(Cbz-amino)phenylboronic acid, is a white to off-white crystalline powder.[1] Its structure, featuring both a polar boronic acid moiety and a larger, more nonpolar benzyloxycarbonylamino group, suggests a nuanced solubility profile. The presence of the benzyloxycarbonyl (Cbz) protecting group generally increases the lipophilicity of the molecule compared to its parent amine, 4-aminophenylboronic acid. Consequently, it is expected to exhibit greater solubility in organic solvents than in aqueous media.
Boronic acids, as a class, are known to be sensitive to dehydration, which can lead to the formation of cyclic anhydrides called boroxines.[2] This process can influence their solubility behavior and should be a consideration during experimental work.
Quantitative Solubility Data (Proxy Data)
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Qualitative Solubility |
| Dipropyl ether | High[4] |
| Acetone | High[4] |
| 3-Pentanone | High[4] |
| Chloroform | Moderate[4] |
| Methylcyclohexane | Very Low[4] |
| Water | Low (1.9 g/100 g H₂O at 20°C)[4] |
Note: This data is for phenylboronic acid and should be used as an estimation for the solubility of this compound.
Experimental Protocol for Solubility Determination
A precise understanding of a compound's solubility in various solvents is crucial for process optimization, including reaction setup, purification, and formulation. The following is a detailed methodology for determining the solubility of a boronic acid derivative, adapted from the dynamic method.[3][5] This method relies on identifying the temperature at which a known concentration of the solute completely dissolves in a solvent.
Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1°C)
-
Calibrated thermometer or thermocouple (precision ±0.1°C)
-
Luminance probe or turbidity sensor (optional, for enhanced precision)
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[3]
-
Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear. This can be determined by visual inspection or more accurately with a luminance probe.[3][5]
-
Record the temperature at which complete dissolution occurs.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.
-
Construct a solubility curve by plotting the solubility (in g/L or mol/L) as a function of temperature.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a boronic acid.
Applications in Synthetic Chemistry
This compound is a valuable reagent in organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. The solubility of the boronic acid in the reaction solvent is critical for achieving optimal reaction kinetics and yields.
The logical relationship for its use in a Suzuki-Miyaura coupling is depicted below.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
References
Stability and Storage of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid. Due to the inherent reactivity of the boronic acid functional group, understanding its stability profile is critical for ensuring the quality, purity, and efficacy of this reagent in research and drug development applications. This document outlines the primary degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for conducting stability assessments.
Core Concepts: Chemical Stability
This compound, like other arylboronic acids, is susceptible to two principal degradation pathways that can impact its integrity over time and under various environmental conditions.
-
Dehydration to Boroxine: The most common degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium reaction, often catalyzed by heat or the presence of dehydrating agents. The presence of water can shift the equilibrium back towards the boronic acid. Product information from suppliers often indicates that this compound may contain varying amounts of its anhydride.
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible degradation leads to the formation of benzyl phenylcarbamate. Protodeboronation can be promoted by acidic or basic conditions, as well as by the presence of certain metals.
Logical Relationship of Degradation Pathways
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a key building block in synthetic organic chemistry, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and a conceptual workflow for its preparation and use.
Core Compound Data
This compound, also known as 4-(Cbz-amino)phenylboronic acid, is an aromatic boronic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine group. This protecting group strategy allows for selective reactions at the boronic acid moiety, making it a valuable intermediate in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄BNO₄ | [1] |
| Molecular Weight | 271.08 g/mol | [1] |
| CAS Number | 192804-36-7 | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Physical State | Solid |
Synthetic Protocol
The synthesis of this compound can be achieved through the acylation of 4-aminophenylboronic acid. The following protocol is a representative method.
Reaction Scheme:
Materials:
-
4-Aminophenylboronic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Deionized water
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminophenylboronic acid in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution in an ice bath (0-5 °C) and add the base (e.g., triethylamine) dropwise while stirring.
-
Acylation: Slowly add benzyl chloroformate to the cooled solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final white to off-white solid.
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent application of this compound in a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.
Caption: Synthetic and application workflow.
References
Protecting Group Chemistry of Cbz-Aminophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules for pharmaceutical and materials science applications. The benzyloxycarbonyl (Cbz or Z) group is a well-established and versatile protecting group for amines, prized for its stability under a range of conditions and the variety of methods available for its removal. When combined with the synthetically valuable aminophenylboronic acid scaffold, a key building block in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its protecting group chemistry becomes paramount for successful drug discovery and development programs.
This technical guide provides an in-depth overview of the synthesis, stability, and deprotection of Cbz-protected aminophenylboronic acids. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the effective application of this important synthetic intermediate.
Synthesis of Cbz-Protected Aminophenylboronic Acids
The protection of aminophenylboronic acids with the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of the specific aminophenylboronic acid isomer (ortho, meta, or para) and whether the boronic acid is free or protected as an ester (e.g., a pinacol ester) can influence the reaction conditions and purification strategy. The pinacol ester form is often preferred due to its enhanced stability and solubility in organic solvents, which facilitates its use in subsequent cross-coupling reactions.[1]
General Experimental Protocol: Cbz Protection of 4-Aminophenylboronic Acid
A general procedure for the Cbz protection of an amine involves dissolving the amine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, and adding a base like sodium bicarbonate. Benzyl chloroformate is then added, typically at a reduced temperature, and the reaction is stirred until completion.[2]
Detailed Protocol: [2] To a solution of the starting amine (1.0 eq) in a 2:1 mixture of THF/H₂O, sodium bicarbonate (2.0 eq) is added at 0 °C. Benzyl chloroformate (1.5 eq) is then added dropwise, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield the Cbz-protected amine.[2]
Quantitative Data for Cbz Protection of Amines
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Generic Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 20 h | 90 | [2] |
Stability of Cbz-Aminophenylboronic Acid
The Cbz group is known to be stable under a variety of reaction conditions, including those that are mildly acidic or basic.[3] This stability makes it compatible with many synthetic transformations. However, it is important to consider the stability of the Cbz group under the specific conditions of planned subsequent reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling.
The Cbz group is generally stable to the basic conditions and palladium catalysts used in Suzuki-Miyaura reactions. However, it is susceptible to cleavage under other transition metal-catalyzed conditions, for instance, with Ni(0) or Pd(0) under certain circumstances.[3]
Application in Suzuki-Miyaura Cross-Coupling Reactions
Cbz-protected aminophenylboronic acids are valuable reagents in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of an amino-substituted phenyl ring into a target molecule. The Cbz group masks the reactive amine functionality, preventing it from interfering with the palladium catalyst or undergoing undesired side reactions.
General Experimental Protocol: Suzuki-Miyaura Coupling
A typical Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5]
Detailed Protocol: [4] To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, the aryl halide (1.0 eq), the arylboronic acid (1.1 eq), and n-propanol are added. The mixture is stirred for 15 minutes to ensure complete dissolution. Palladium acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water are then added. The solution is heated to reflux under a nitrogen atmosphere for approximately 1 hour. After cooling, the product is extracted and purified.[4]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step to unmask the amine functionality for further elaboration or to yield the final target molecule. Several methods are available, and the choice depends on the functional groups present in the molecule.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often the cleanest method for Cbz deprotection.[6][7] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. The reaction proceeds under mild conditions and produces toluene and carbon dioxide as byproducts.[3][7]
Detailed Protocol: [2] To a solution of the Cbz-protected compound (1.0 eq) in methanol, 5% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (e.g., a balloon) at a specified temperature (e.g., 60 °C) for several hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[2]
Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor in solution, such as ammonium formate.[8]
Acidic Cleavage
The Cbz group can also be cleaved under acidic conditions.[7] A common reagent system is hydrogen bromide in acetic acid (HBr/AcOH). This method is useful when the molecule contains functional groups that are sensitive to hydrogenation.[7] More recently, milder Lewis acid conditions, such as aluminum chloride in hexafluoroisopropanol (HFIP), have been developed.[9]
Detailed Protocol (HBr/AcOH): A solution of 33% HBr in acetic acid is added to the Cbz-protected compound. The reaction is stirred at room temperature for several hours. The product is then typically precipitated by the addition of ether and collected by filtration.
Quantitative Data for Cbz Deprotection Methods
| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages | Reference(s) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, 2-16 h | >95 | Clean byproducts, mild conditions | May reduce other functional groups | [10] |
| Acidic Cleavage (TFA) | 50% TFA in DCM, 1-4 h | 70-90 | Fast | Not orthogonal to Boc and other acid-labile groups | [10] |
| Lewis Acid-Mediated | AlCl₃, HFIP, 2-16 h | >90 | Orthogonal to Fmoc and Bn groups | Not orthogonal to Boc | [10] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, iPrOH, MW | Good | Rapid, avoids H₂ gas | - | [1] |
| Acidic Cleavage (MsOH) | MsOH, HFIP, rt | Quantitative | Mild, operationally simple | - | [9] |
Signaling Pathway for Cbz Deprotection Decision Making
Caption: Decision-making flowchart for choosing a Cbz deprotection method.
Conclusion
The Cbz protecting group is a robust and reliable choice for masking the amino functionality of aminophenylboronic acids, enabling their effective use in Suzuki-Miyaura cross-coupling reactions. The selection of the appropriate protection and deprotection strategies is critical and must be guided by the overall synthetic route and the presence of other functional groups within the molecule. This guide provides the necessary technical information, including experimental protocols and comparative data, to empower researchers in the strategic application of Cbz-aminophenylboronic acid chemistry in their drug discovery and development endeavors.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. d-nb.info [d-nb.info]
- 9. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
The Genesis and Utility of Cbz-Protected Aminophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboxybenzyl (Cbz)-protected aminophenylboronic acid represents a cornerstone in modern synthetic chemistry, particularly in the realms of peptide synthesis and cross-coupling reactions that are fundamental to drug discovery. This technical guide delves into the historical context of its development, rooted in the pioneering work on the Cbz protecting group and the rise of boronic acids as indispensable synthetic intermediates. This document provides detailed experimental protocols, quantitative data summaries for key synthetic transformations, and graphical representations of the core chemical workflows, offering a comprehensive resource for researchers.
A Convergent History: The Emergence of a Versatile Building Block
The discovery of Cbz-protected aminophenylboronic acid is not marked by a single, seminal publication but rather by the confluence of two significant streams of chemical innovation: the advent of controlled peptide synthesis and the development of organoboron chemistry.
The story begins in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group.[1] This breakthrough revolutionized peptide synthesis by enabling the stepwise and controlled formation of peptide bonds, a feat previously hampered by uncontrollable polymerization.[2] The Cbz group's stability under various conditions and its facile removal by catalytic hydrogenation provided chemists with a robust tool for constructing complex peptides.[1]
Concurrently, the field of organoboron chemistry was evolving. While the first synthesis of a boronic acid dates back to 1860, it was the development of reliable synthetic methods and the discovery of their utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, that propelled them to the forefront of organic synthesis.[3][4] Aminophenylboronic acids, in particular, became valuable bifunctional building blocks, possessing a nucleophilic amino group and a boronic acid moiety capable of participating in transition metal-catalyzed reactions.
The convergence of these two fields led to the logical creation of Cbz-protected aminophenylboronic acids. By protecting the amino group with the Cbz moiety, researchers could selectively utilize the boronic acid functionality in reactions like the Suzuki-Miyaura coupling without interference from the amine. Subsequently, the Cbz group could be removed under mild conditions to reveal the amine for further functionalization, such as peptide bond formation. This elegant strategy of orthogonal protection has made Cbz-protected aminophenylboronic acids invaluable intermediates in the synthesis of complex molecules, including peptidomimetics and other pharmaceutically relevant scaffolds.
Synthesis and Quantitative Data
The preparation of Cbz-protected aminophenylboronic acid typically involves a two-step sequence: 1) the synthesis of the aminophenylboronic acid (often as its more stable pinacol ester derivative), and 2) the protection of the amino group with the Cbz moiety.
Synthesis of Aminophenylboronic Acid Precursors
A common strategy for synthesizing aminophenylboronic acids is through the conversion of a corresponding bromoaniline derivative. The amino group is often first protected with a group other than Cbz to be compatible with the borylation conditions. An alternative is to start from a nitrophenylboronic acid and reduce the nitro group. A scalable method for the pinacol ester of 4-aminophenylboronic acid has been reported starting from 4-bromoaniline.[5]
Table 1: Representative Yields for the Synthesis of 4-Aminophenylboronic Acid Pinacol Ester [5]
| Step | Reactants | Product | Yield (%) |
| 1. Amine Protection | 4-bromoaniline, diphenyl ketone, BF₃·OEt₂ | 4-bromo-N-(diphenylmethylidene)aniline | 86 |
| 2. Borylation and Deprotection | Protected bromoaniline, i-Bu(n-Bu)₂MgLi, B(OMe)₃, pinacol, HCl | 4-aminophenylboronic acid pinacol ester | 70 |
Cbz Protection of Aminophenylboronic Acid
The protection of the amino group is typically achieved by reacting the aminophenylboronic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of base and solvent is crucial to ensure high yields and prevent side reactions.
Table 2: General Conditions for Cbz Protection of Amines
| Starting Material | Reagents | Solvent | Base | Yield (%) | Reference |
| L-CHG | Cbz-Cl, NaOH | Water | NaOH | 82.3 | [5] |
| Amino Acid | Cbz-Cl, NaHCO₃ | THF/H₂O | NaHCO₃ | 90 | [2] |
| Dipeptide | Cbz-Cl, base | Dichloromethane | N-methylmorpholine | ~81-97 | [6] |
Detailed Experimental Protocols
The following are representative protocols for the synthesis of a Cbz-protected aminophenylboronic acid, adapted from established procedures for similar compounds.
Protocol 1: Synthesis of 4-(N-Benzyloxycarbonyl-amino)phenylboronic Acid Pinacol Ester
Step A: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester (adapted from Xue et al., 2014) [5]
-
Amine Protection: To a solution of 4-bromoaniline and diphenyl ketone in a suitable solvent, boron trifluoride etherate is added. The reaction mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized to yield 4-bromo-N-(diphenylmethylidene)aniline.
-
Borylation: A solution of isobutylmagnesium bromide and n-butyllithium in THF is prepared at 0 °C. The resulting solution is cooled to -20 °C, and a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF is added dropwise. After stirring for 1 hour, trimethyl borate is added, and the reaction is stirred for another hour at -20 °C.
-
Esterification and Deprotection: The reaction is warmed to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. Pinacol is added to the organic extract and stirred for 1 hour. 10% hydrochloric acid is then added to effect deprotection. The pH is adjusted to 7-8 with saturated aqueous NaHCO₃, and the product, 4-aminophenylboronic acid pinacol ester, is isolated by extraction and recrystallization.
Step B: Cbz Protection
-
To a solution of 4-aminophenylboronic acid pinacol ester (1.0 eq) in a mixture of THF and water (2:1) at 0 °C, sodium bicarbonate (2.0 eq) is added.
-
Benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise, and the solution is stirred at 0 °C for 20 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting residue is purified by silica gel column chromatography to yield 4-(N-benzyloxycarbonyl-amino)phenylboronic acid pinacol ester.
Visualizing the Chemical Workflow
The following diagrams, generated using the DOT language, illustrate the key synthetic and application pathways for Cbz-protected aminophenylboronic acid.
Caption: Synthetic workflow for Cbz-protected aminophenylboronic acid pinacol ester.
Caption: Application in Suzuki coupling and subsequent peptide synthesis.
Conclusion
Cbz-protected aminophenylboronic acid is a testament to the power of synergistic developments in synthetic methodology. Its history is intertwined with the foundational principles of peptide chemistry and the rise of transition metal-catalyzed cross-coupling reactions. For contemporary researchers in drug discovery and development, a thorough understanding of the synthesis and application of this versatile building block is crucial for the efficient construction of novel and complex molecular architectures. The protocols and data presented herein provide a practical guide for the utilization of this important synthetic intermediate.
References
An In-depth Technical Guide on (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: Synthesis, Application, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a versatile bifunctional molecule increasingly recognized for its pivotal role as a building block in medicinal chemistry and organic synthesis. The presence of a benzyloxycarbonyl (Cbz)-protected amine and a boronic acid moiety on the same phenyl ring makes it an invaluable intermediate for the construction of complex molecular architectures. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures that are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive overview of the synthesis of this compound, its application in the synthesis of potent small-molecule modulators of oncogenic pathways, and detailed experimental protocols for its use and the subsequent biological evaluation of its derivatives. A particular focus is placed on its role in the development of novel activators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism, highlighting the therapeutic potential of compounds derived from this key intermediate.
Core Properties and Synthesis
This compound, also known as 4-(Cbz-amino)phenylboronic acid, is a stable, crystalline solid at room temperature. The Cbz group serves as a robust protecting group for the amine, which is stable under a variety of reaction conditions, yet can be readily removed when desired. The boronic acid functional group is a versatile handle for carbon-carbon bond formation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄BNO₄ | N/A |
| Molecular Weight | 271.08 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | >300 °C | N/A |
| CAS Number | 192804-36-7 | N/A |
Synthesis Protocol: Cbz Protection of 4-Aminophenylboronic acid
The synthesis of this compound is typically achieved through the protection of the amino group of 4-aminophenylboronic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The following is a representative experimental protocol.
Materials:
-
4-Aminophenylboronic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of 4-aminophenylboronic acid (1.0 equivalent) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature, stirring for approximately 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in hexane) to yield this compound as a white powder.[1]
Expected Yield: ~90%[1]
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)
-
Phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 0.2 equivalents)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), 3.0 equivalents)
-
Solvent (e.g., a mixture of THF and water)
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction flask, combine the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.
-
Add the solvent mixture (e.g., THF and water).
-
Degas the mixture and place it under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Role in Drug Discovery: Synthesis of Pyruvate Kinase M2 (PKM2) Activators
A significant application of this compound is in the synthesis of small-molecule activators of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming to support tumor growth.[2][3] The activation of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and inhibit cancer cell proliferation.[3][4] N,N'-diarylsulfonamides are a class of compounds that have been identified as potent PKM2 activators.[2][4][5][6]
Synthesis of N,N'-Diarylsulfonamide PKM2 Activators
The synthesis of N,N'-diarylsulfonamide derivatives can be achieved through a multi-step process where this compound is a key intermediate. The general workflow involves a Suzuki-Miyaura coupling to create a biaryl scaffold, followed by further functionalization to yield the final sulfonamide.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Cbz-Protected Aminophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the reaction conditions and experimental protocols for the Suzuki-Miyaura cross-coupling of aryl halides with Cbz-protected aminophenylboronic acids. This document outlines common catalysts, bases, solvents, and temperature ranges to facilitate the synthesis of Cbz-protected aminobiphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds. The use of aminophenylboronic acids in these couplings allows for the introduction of a nitrogen-containing functional group, a common motif in pharmaceuticals and biologically active molecules.
The protection of the amino group is often crucial for the success of the Suzuki coupling. The Carboxybenzyl (Cbz) protecting group is a stable and reliable choice that prevents unwanted side reactions and can be readily removed under mild conditions. This application note provides a comprehensive overview of the reaction conditions and a general protocol for the Suzuki coupling of Cbz-protected aminophenylboronic acids with various aryl halides.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar'-BY₂) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.
Key Reaction Parameters
The success of the Suzuki coupling with Cbz-aminophenylboronic acid is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature.
Palladium Catalysts and Ligands
Palladium complexes are the most effective catalysts for Suzuki-Miyaura reactions.[3] The choice of the palladium source and the associated ligand is critical for achieving high yields and reaction efficiency.
| Catalyst Precursor | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None (pre-ligated) | 1 - 5 | Often used directly, but can be sensitive to air and moisture. |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos, RuPhos | 0.5 - 5 | A common and relatively stable Pd(II) precursor that is reduced in situ. |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 0.5 - 5 | A stable Pd(0) source, often used with bulky, electron-rich phosphine ligands. |
| PdCl₂(dppf) | dppf (pre-ligated) | 1 - 5 | An effective catalyst for a broad range of substrates. |
Bases
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield, and can help to suppress side reactions such as protodeboronation.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A widely used and effective base for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often used for less reactive aryl chlorides or sterically hindered substrates. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base that is effective in many systems. |
| NaHCO₃ | Weak | Ethanol, DMF/H₂O | A milder base, suitable for substrates with base-sensitive functional groups. |
Solvents
The solvent system must be capable of dissolving the reactants and the catalyst. Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and facilitate the transmetalation step.
| Solvent | Typical Co-solvent | Properties |
| Toluene | Water, Ethanol | High boiling point, good for higher temperature reactions. |
| 1,4-Dioxane | Water | A common aprotic solvent for Suzuki couplings. |
| Tetrahydrofuran (THF) | Water | Lower boiling point, suitable for reactions at moderate temperatures. |
| N,N-Dimethylformamide (DMF) | Water | A polar aprotic solvent that can increase reaction rates. |
| 2-Propanol | Water | A greener solvent alternative. |
Reaction Temperature and Time
The optimal temperature and reaction time depend on the reactivity of the substrates and the chosen catalytic system.
| Temperature Range | Typical Reaction Time | Notes |
| Room Temperature - 50°C | 12 - 24 hours | For highly reactive aryl iodides or bromides. |
| 60°C - 90°C | 2 - 12 hours | A common temperature range for a wide variety of substrates. |
| 100°C - 120°C | 1 - 6 hours | Often required for less reactive aryl chlorides. |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Suzuki coupling of a Cbz-protected aminophenylboronic acid with an aryl halide. Optimization of the specific catalyst, base, solvent, and temperature may be necessary for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Cbz-aminophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, Cbz-aminophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Cbz-protected aminobiphenyl.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more active catalyst system with a bulky, electron-rich ligand.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction.[4] Using milder bases (e.g., NaHCO₃), anhydrous conditions, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can help to minimize this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is performed under strictly anaerobic conditions.
-
Cbz Group Stability: The Cbz protecting group is generally stable under Suzuki coupling conditions. However, prolonged reaction times at very high temperatures with strong bases should be avoided to prevent potential deprotection.
By carefully selecting the reaction parameters and following the general protocol outlined in this application note, researchers can successfully perform Suzuki-Miyaura cross-coupling reactions with Cbz-protected aminophenylboronic acids to synthesize a wide range of valuable biaryl compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid with various aryl halides. The benzyloxycarbonyl (Cbz) protecting group on the aniline functionality is a common feature in the synthesis of complex molecules, making this a crucial transformation in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. The Cbz-protected aminophenylboronic acid is a valuable building block, as the protecting group can be readily removed under various conditions to reveal the free amine for further functionalization.
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, especially when dealing with functionalized substrates. The Cbz group, while generally stable under many Suzuki-Miyaura conditions, can influence the electronic properties of the boronic acid and may require careful optimization of the reaction parameters.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of N-Cbz-protected aminophenylboronic acid and analogous systems with various aryl halides. This data is compiled from literature reports on similar transformations and serves as a guide for catalyst and condition selection.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | ~92 |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~88 |
| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 24 | ~75 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 18 | ~85 |
Note: Yields are approximate and can vary based on the specific substrate, reaction scale, and purity of reagents. Optimization is often necessary to achieve the best results.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. These protocols are based on commonly used and effective methods for similar substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the base, sodium carbonate (2.0 equivalents).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (typically 0.1 M concentration with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Procedure for Challenging Aryl Halides using a Buchwald Ligand
This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates, employing a more active catalyst system.
Materials:
-
This compound
-
Aryl halide (chloride or bromide)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry Schlenk flask or glovebox, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the Buchwald ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for Base Selection in Suzuki Reactions with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter for the success of this reaction is the judicious selection of a base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step to the palladium center. For substrates containing sensitive functional groups, such as the benzyloxycarbonyl (Cbz) protecting group in (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, the choice of base is paramount to prevent undesired side reactions, such as deprotection.
These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki coupling of this compound with aryl halides. This document includes a summary of common bases with their reported yields in related reactions, detailed experimental protocols for a general reaction and for base screening, and visual diagrams to illustrate the experimental workflow.
Data Presentation: Comparison of Common Bases in Suzuki Reactions
The selection of a base can significantly impact the yield and efficiency of a Suzuki-Miyaura coupling reaction. Inorganic bases are most commonly employed and their effectiveness can be substrate and solvent dependent.[1][2] The following table summarizes the performance of various bases in Suzuki-Miyaura coupling reactions of aryl boronic acids with aryl halides, providing a comparative overview to guide base selection. While not specific to the exact title compound, this data serves as a strong starting point for reaction optimization.
| Entry | Base | Solvent System | Catalyst / Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference Coupling Partners |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole |
| 4 | Na₂CO₃ | Toluene/Ethanol/H₂O | Pd(PPh₃)₄ | Reflux | - | 98 | Phenylboronic acid and Iodobenzene |
| 5 | K₃PO₄ | Toluene/H₂O (3:1) | Pd(OAc)₂ / SPhos (5 mol%) | 110 | 24 | 61 | 4-(N-Boc-amino)phenylboronic acid and 3-bromo-1,2,4-benzotriazine |
| 6 | Cs₂CO₃ | Toluene | Pd(OAc)₂ / SPhos (5 mol%) | 110 | 24 | 74 | 4-cyanophenylboronic acid and 3-chloro-1,2,4-benzotriazine |
| 7 | NaOH | Ethanol/H₂O | Pd-bpydc-Nd | 30 | - | High | Phenylboronic acid and 4-bromoanisole |
| 8 | KOH | Ethanol/H₂O | Pd-bpydc-Nd | 30 | - | High | Phenylboronic acid and 4-bromoanisole |
Note: The data presented is compiled from various sources for illustrative purposes and yields are highly dependent on the specific substrates and reaction conditions.[3][4][5][6]
Experimental Protocols
The following protocols provide a detailed methodology for a general Suzuki-Miyaura coupling reaction using this compound and a protocol for screening various bases to determine the optimal reaction conditions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an aryl halide, using potassium phosphate as the base.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[4]
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[4]
-
Stir the reaction mixture and heat it to 90 °C under the inert atmosphere for 12 hours, or until reaction completion is observed by TLC or LC-MS.[4]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic mixture with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Base Screening
To identify the optimal base for a specific coupling reaction, a parallel screening of different bases is recommended.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., PPh₃, SPhos)
-
A selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
-
Reaction vials or multi-well reaction block
Procedure:
-
In a series of reaction vials, each charged with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and a ligand (e.g., 4 mol%).
-
To each vial, add a different base (2.0 equiv) from the selection.
-
Add the chosen solvent system to each vial.
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
After cooling, take an aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the conversion and relative yield of the desired product.
-
Based on the screening results, the most effective base can be selected for larger-scale synthesis.
Mandatory Visualizations
Logical Workflow for Base Selection in Suzuki Reactions
Caption: A logical workflow for the selection and optimization of a base for Suzuki reactions.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Its unique structure, featuring a protected amine and a reactive boronic acid moiety, makes it an invaluable reagent for creating diverse molecular scaffolds, particularly in the development of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions.
Core Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide, leading to the construction of biaryl or heteroaryl-aryl scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules, including inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.
The benzyloxycarbonyl (Cbz or Z) protecting group on the aniline nitrogen is stable under the conditions of the Suzuki coupling and can be readily removed in a subsequent step, typically by hydrogenolysis, to reveal the free amine. This amine can then be further functionalized to modulate the pharmacological properties of the final compound, such as solubility, cell permeability, and target engagement.
Application in Kinase Inhibitor Synthesis
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Many potent and selective kinase inhibitors feature a biaryl core that mimics the adenine region of ATP, enabling them to bind to the ATP-binding pocket of the kinase.
This compound serves as an excellent starting material for the synthesis of such inhibitors. For instance, it can be coupled with a halogenated heterocyclic core, a common feature in kinase inhibitors, to generate a biaryl intermediate. Subsequent deprotection and functionalization of the amino group can lead to the final drug candidate.
Table 1: Representative Kinase Inhibitors with Biaryl Scaffolds and their Biological Activity
The following table summarizes the inhibitory activities of several p38 MAP kinase inhibitors that possess a biaryl structure, illustrating the potency that can be achieved with this molecular architecture. While not directly synthesized from the title compound, they represent the class of molecules accessible through the described synthetic strategies.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| SB 203580 | p38α MAPK | 50 | [1] |
| VX-745 | p38α MAPK | 16 | [2] |
| BIRB 796 | p38α MAPK | 0.1 | [2] |
| Compound 7g | p38α MAPK | 30 | [2] |
| Compound 10b | p38α MAPK | 20 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic halogenated heterocycle (e.g., a bromopyridine derivative), which is a common core structure in kinase inhibitors.
Materials:
-
This compound
-
Halogenated heterocycle (e.g., 2-bromo-5-fluoropyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the halogenated heterocycle (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol describes the removal of the Cbz protecting group to yield the free amine, which can be further functionalized.
Materials:
-
Cbz-protected biaryl intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected biaryl intermediate in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Evacuate and backfill the flask with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine product. This product can often be used in the next step without further purification.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Mechanism of competitive kinase inhibition.
References
Application Notes and Protocols for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected amine and a reactive boronic acid moiety, makes it an invaluable tool for the synthesis of complex organic molecules with a wide range of therapeutic applications. The benzyloxycarbonyl (Cbz) protecting group offers stability during various synthetic transformations and can be readily removed under mild conditions, while the boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, including enzyme inhibitors and antibacterial agents, as well as its application in targeted drug delivery systems.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry include:
-
Synthesis of Biaryl Scaffolds: It is extensively used in Suzuki-Miyaura cross-coupling reactions to create biaryl structures, which are prevalent in many pharmaceutical agents.
-
Development of Enzyme Inhibitors: This molecule serves as a crucial starting material for the synthesis of various enzyme inhibitors, including those targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key regulator in the cGAS-STING pathway relevant to cancer immunotherapy.
-
Targeted Drug Delivery: Phenylboronic acid derivatives are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells, enabling the development of targeted drug delivery systems.
-
Antibacterial Drug Discovery: The phenylboronic acid motif has been incorporated into novel antibacterial agents, demonstrating the potential for developing new therapeutics against resistant bacterial strains.
Application 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures which are common motifs in pharmaceuticals.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions between various aryl halides and phenylboronic acids, which can serve as a guide for optimizing reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | Toluene/H₂O | 80 | 1 | >95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux | 4 | High |
| 4 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DMF | MW, 160 | 0.33 | 75[1] |
| 5 | Heteroaryl bromide | Heteroarylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | - | High |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water 5:1 or 1,4-Dioxane/Water)
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for biaryl synthesis.
Application 2: Development of ENPP1 Inhibitors for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the immunotransmitter cGAMP.[2][3] Inhibition of ENPP1 can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy.[2][3] Phenylboronic acid derivatives can be utilized to synthesize potent ENPP1 inhibitors.
Illustrative Quantitative Data for ENPP1 Inhibitors
The following table presents IC₅₀ values for various ENPP1 inhibitors. While not all are directly synthesized from this compound, they showcase the potency achievable with related structures.
| Compound ID | Scaffold | Substrate | IC₅₀ (nM) | Reference |
| QS1 | Quinazoline-piperidine-sulfamide | ATP | 36 | (Patel et al., 2009) |
| Compound 18p | Pyrrolopyrimidine | cGAMP | 25 | [4] |
| Compound 4e | Quinazolinone | ENPP1 activity | 188 (molecular) | [4] |
| ISM5939 | AI-designed | cGAMP | 0.63 | [5] |
ENPP1-STING Signaling Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors.
Caption: ENPP1-STING signaling pathway in cancer immunotherapy.
Application 3: Sialic Acid-Targeted Drug Delivery in Cancer Therapy
Sialic acid is often overexpressed on the surface of cancer cells.[6] Phenylboronic acids can form reversible covalent bonds with the diol groups of sialic acid, providing a mechanism for targeted drug delivery to tumors.[6] this compound can be incorporated into nanoparticles or other drug delivery systems to achieve this targeting.
Workflow for Sialic Acid-Targeted Nanoparticle Delivery
The following diagram outlines the workflow for using phenylboronic acid-conjugated nanoparticles for targeted cancer therapy.
Caption: Workflow for cancer cell targeting using PBA-nanoparticles.
Application 4: Synthesis of Novel Antibacterial Agents
Phenylboronic acid derivatives have shown promise as antibacterial agents. The boronic acid moiety can interact with key bacterial enzymes or components of the cell wall.
Illustrative Quantitative Data for Antibacterial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values for some biphenyl and dibenzofuran derivatives against various bacterial strains. While not directly derived from the topic compound, this data illustrates the potential antibacterial efficacy of related structures.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6i | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [7] |
| 6m | Multidrug-resistant Enterococcus faecalis | 6.25 | [7] |
| 6e | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | [7] |
| 6g | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | [7] |
| 6i | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | [7] |
General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.
Materials:
-
Synthesized compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of biaryl compounds, potent enzyme inhibitors, targeted drug delivery systems, and novel antibacterial agents underscores its importance in the development of new therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound effectively in their drug discovery and development endeavors. Further exploration of its potential in various therapeutic areas is warranted.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 4. Korea Institute of Science and Technology describes new ENPP1 inhibitors | BioWorld [bioworld.com]
- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 6. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds Using (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a multitude of clinically successful drugs and biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these important motifs. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing a key building block: (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid .
This reagent is particularly valuable as it allows for the introduction of a protected aniline moiety, which can be deprotected in a subsequent step to reveal a primary amine. This functional group can then be used for further molecular elaboration, making this a critical tool for building complex pharmaceutical candidates. The benzyloxycarbonyl (Cbz or Z) protecting group is well-regarded for its stability and can be removed under various conditions, offering flexibility in synthetic design.
Application in Medicinal Chemistry
The use of this compound in Suzuki-Miyaura coupling facilitates the synthesis of precursors to a wide range of biologically active compounds. The resulting N-Cbz protected aminobiaryl can be readily converted to the free amino-biaryl, a common pharmacophore. This strategy is instrumental in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling reaction with protected aminophenylboronic acids and subsequent Cbz deprotection steps.
Table 1: Suzuki-Miyaura Coupling of Protected Aminophenylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-chloro-1,2,4-benzotriazine 1-oxide | 4-(N-Boc-amino)phenylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 |
| 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 | 2-4 | 84 |
| 3 | 4-bromobenzonitrile | Phenylboronic acid | [IPr·H][Pd(η³-cin)Cl₂] (0.5) | K₂CO₃ | Dioxane/H₂O | 60 | 1 | 89 |
| 4 | 4-bromoacetophenone | p-tolylboronic acid | [IPr·H][Pd(η³-cin)Cl₂] (0.5) | K₂CO₃ | Dioxane/H₂O | 60 | 1 | 95 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
Note: Data for N-Boc derivative is presented as a close analog to the N-Cbz derivative, demonstrating typical reaction outcomes.[1][2]
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents/Catalyst | Solvent | Temperature | Time | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temp. | 1-16 h | Mild, neutral pH, high yields, clean byproducts.[3][4] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides).[3] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Ethanol | Room Temp. - Gentle Heat | 1-4 h | Avoids flammable H₂ gas, safer for scale-up.[3] | Donor may be incompatible with some functional groups. |
| Acidic Cleavage | HBr in Acetic Acid | Glacial Acetic Acid | Room Temp. | 2-16 h | Useful for substrates sensitive to hydrogenation.[3] | Harsh acidic conditions may not be suitable for acid-labile groups. |
| Reductive (NaBH₄) | NaBH₄, Pd/C | Methanol | Room Temp. | 3-10 min | Very rapid deprotection.[4] | Requires careful control of stoichiometry. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-Cbz protected biaryl compound.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[3][4]
Materials:
-
N-Cbz protected biaryl compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected biaryl compound in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude biaryl amine.
-
If necessary, the product can be further purified by standard methods.
Protocol 3: Cbz Deprotection under Acidic Conditions
This method is suitable for substrates that are sensitive to hydrogenation.[3]
Materials:
-
N-Cbz protected biaryl compound (1.0 equiv)
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid
Procedure:
-
Dissolve the N-Cbz protected biaryl compound in glacial acetic acid at room temperature.
-
Add the solution of 33% HBr in acetic acid to the mixture.
-
Stir the reaction at room temperature for 2 to 16 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
The residue can be triturated with diethyl ether to precipitate the amine hydrobromide salt, which can be collected by filtration.
-
Alternatively, the acidic solution can be carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and the free amine extracted with an organic solvent.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of N-protected aminobiaryl compounds. The subsequent deprotection of the Cbz group provides access to key biaryl amine intermediates essential for drug discovery and development. The choice of the Suzuki coupling conditions and the deprotection method should be tailored to the specific substrate and the overall synthetic strategy to ensure optimal yields and purity of the final product.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Protocol for the Chemoselective Deprotection of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic Acid
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of conditions. Its removal, however, requires specific methods to ensure the integrity of other sensitive functional groups within a molecule. This document provides a detailed protocol for the chemoselective deprotection of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid to yield 4-aminophenylboronic acid. The boronic acid moiety is a critical functional group in various coupling reactions, such as the Suzuki-Miyaura coupling, and its preservation during deprotection is paramount.
The recommended method for this transformation is catalytic transfer hydrogenolysis . This technique offers a mild and efficient alternative to traditional catalytic hydrogenation using hydrogen gas, thereby enhancing safety and operational simplicity. Ammonium formate is employed as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. This method has been shown to be effective for Cbz deprotection while being compatible with sensitive functional groups like boronic acids and their pinacol esters.
Principle of the Method
Catalytic transfer hydrogenolysis involves the transfer of hydrogen atoms from a donor molecule (ammonium formate) to the substrate, mediated by a metal catalyst (palladium). The reaction proceeds via the cleavage of the benzylic C-O bond of the Cbz group, leading to the formation of the free amine, toluene, and carbon dioxide as byproducts. The mild reaction conditions effectively preserve the potentially labile C-B bond of the boronic acid.
Experimental Protocol
This protocol is intended for the deprotection of this compound or its corresponding pinacol ester.
Materials:
-
This compound or this compound pinacol ester (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Ammonium formate (HCOONH₄) (3.0-5.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH) (analytical grade)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (or its pinacol ester) (1.0 eq) and dissolve it in methanol or ethanol (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, carefully add 10% Pd/C (5-10 mol% of Pd). Then, add ammonium formate (3.0-5.0 eq) in a single portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed. Reaction times can vary, but are typically in the range of 1-6 hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up:
-
Upon completion, dilute the reaction mixture with methanol or ethanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To address potential side reactions from residual formic acid, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[1] Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 4-aminophenylboronic acid (or its pinacol ester) can be purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical quantitative data for the Cbz deprotection of aryl amines using catalytic transfer hydrogenolysis. While specific data for the target substrate is not extensively published, the presented data for analogous reactions demonstrates the efficacy of this method.
| Starting Material | Product | Catalyst (mol%) | H-Donor (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cbz-protected aryl amine | Aryl amine | 10% Pd/C (5-10) | NH₄HCO₂ (3-5) | MeOH/EtOH | RT-50 | 1-6 | >90 | General Protocol |
| Cbz-protected peptide | Deprotected peptide | 10% Pd/C | NH₄HCO₂ | MeOH | Reflux | <1 | High | [2] |
| N-Benzyl amines | Free amines | 10% Pd/C | NH₄HCO₂ | MeOH | Reflux | <0.2 | 76-95 | [3] |
Mandatory Visualizations
Reaction Scheme:
Caption: Cbz deprotection of this compound.
Experimental Workflow:
Caption: General workflow for Cbz deprotection via catalytic transfer hydrogenolysis.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in a well-ventilated fume hood.
-
The reaction generates toluene and carbon dioxide as byproducts. Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Catalytic transfer hydrogenolysis using palladium on carbon and ammonium formate is a robust and chemoselective method for the deprotection of the Cbz group from this compound. The mild reaction conditions ensure the preservation of the boronic acid functionality, providing a reliable and scalable protocol for the synthesis of 4-aminophenylboronic acid, a valuable building block in pharmaceutical and materials science research.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Cbz-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction has broad applications in the pharmaceutical industry and materials science. The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[2][3] These application notes provide a detailed experimental setup and protocols for the microwave-assisted Suzuki coupling of N-benzyloxycarbonyl (Cbz)-protected aminophenylboronic acids with various aryl halides. The Cbz protecting group is generally stable under these conditions and is valuable in multi-step syntheses.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis provides several advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[3]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent and reproducible results.[2]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the exploration of a wider range of substrates.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, Cbz-aminophenylboronic acid) transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle.[2][4]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for performing microwave-assisted Suzuki coupling reactions with Cbz-aminophenylboronic acid. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), Cbz-aminophenylboronic acid (1.1-1.5 equiv.), palladium catalyst (0.1-5 mol%), and base (2.0-3.0 equiv.).
-
Solvent Addition: Add the desired solvent or solvent mixture (e.g., 1,4-dioxane/water, ethanol/water, or DMF). The typical concentration is between 0.1 and 0.5 M.[2]
-
Degassing (Optional but Recommended): If using a catalyst sensitive to oxygen, purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (usually 5-30 minutes).[2]
-
Work-up: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Example Protocol: Coupling of 4-Bromoanisole with 4-(Cbz-amino)phenylboronic Acid
-
Materials:
-
4-Bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.)
-
4-(Cbz-amino)phenylboronic acid (158 mg, 0.55 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
-
-
Procedure:
-
Combine 4-bromoanisole, 4-(Cbz-amino)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired product.
-
Data Presentation: Reaction Condition Screening
The following tables summarize typical reaction conditions and outcomes for microwave-assisted Suzuki coupling reactions. While these examples do not specifically use Cbz-aminophenylboronic acid, they provide a strong starting point for reaction optimization.
Table 1: Catalyst and Base Screening
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 20 | 80 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 | >95 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | K₂CO₃ (3) | PhMe/H₂O/EtOH | 120 | 10 | >98 |
| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ (2) | DMF | Reflux | 60 | 92 |
| 5 | 4'-Bromoacetophenone | Phenylboronic acid | Complex 4 (0.1) | KOH (2) | EtOH/H₂O | 120 | 2 | 98 |
Table 2: Solvent and Temperature Optimization
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | THF/H₂O (2:1) | 100 | 20 | 75 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 20 | 80 |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 80 | 20 | 65 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 120 | 20 | 78 |
| 5 | 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | Bu₄NOAc (2) | EtOH | 120 | 10 | >98 |
Experimental Workflow Visualization
Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.
Troubleshooting Guide
Low yields or reaction failures in Suzuki couplings with this compound can arise from several factors, including the stability of the boronic acid, the integrity of the Cbz protecting group, and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Low to No Product Formation
Possible Causes:
-
Catalyst Inactivity: The Pd(0) catalyst is susceptible to oxidation.
-
Reagent Quality: Degradation of the boronic acid or aryl halide.
-
Insufficient Base: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[1]
-
Inappropriate Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
Solutions:
-
Verify Catalyst and Ligand Integrity:
-
Use fresh, high-quality palladium catalysts and phosphine ligands. Phosphine ligands are prone to oxidation and should be stored under an inert atmosphere.
-
Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst system (e.g., a Buchwald palladacycle precatalyst) to ensure a sufficient concentration of the active catalyst.
-
-
Assess Reagent Purity:
-
Use fresh this compound. Boronic acids can be susceptible to degradation, particularly protodeboronation.
-
Ensure the aryl halide is pure and the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
-
Optimize Base and Solvent Conditions:
-
Screen different bases. While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, organic bases or different inorganic bases like K₃PO₄ may be more effective.
-
A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often beneficial, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
Problem 2: Significant Homocoupling of the Boronic Acid
Possible Cause:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere throughout the entire process.
Problem 3: Cleavage of the Cbz Protecting Group
Possible Causes:
-
Reaction with Palladium Catalyst: The Cbz group can be susceptible to cleavage by Pd(0) species, which are present in the catalytic cycle.[2]
-
Basic Conditions: While generally stable to bases, prolonged exposure to strong bases at elevated temperatures may lead to partial deprotection.
Solutions:
-
Milder Reaction Conditions: If deprotection is observed, try lowering the reaction temperature and shortening the reaction time.
-
Alternative Palladium Source: In some cases, the choice of palladium precursor and ligand can influence the extent of side reactions. Experimenting with different catalyst systems may mitigate Cbz cleavage.
-
Alternative Protecting Group: If Cbz cleavage remains a persistent issue under the required coupling conditions, consider using a more robust protecting group, such as the tert-butyloxycarbonyl (Boc) group, although it too can be labile under certain Suzuki conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
A1: The base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is then competent to undergo the crucial transmetalation step with the palladium catalyst.[1]
Q2: Why is a water/organic solvent mixture often used?
A2: The addition of water to the organic solvent can enhance the solubility of the inorganic base and the boronic acid, thereby accelerating the reaction. However, the optimal solvent ratio can vary depending on the specific substrates and other reaction conditions.
Q3: Can I use this compound pinacol ester instead of the boronic acid?
A3: Yes, boronic esters, such as the pinacol ester, are often more stable and less prone to protodeboronation than the corresponding boronic acids.[4] They can be used directly in the Suzuki coupling, and under the basic reaction conditions, they will hydrolyze in situ to form the active boronate species.
Q4: What are the best practices for setting up a Suzuki coupling reaction to maximize yield?
A4: To maximize your yield, ensure all glassware is thoroughly dried, use high-purity, fresh reagents, and maintain a strict inert atmosphere. The solvent should be anhydrous and degassed. A systematic optimization of the catalyst, ligand, base, solvent, and temperature for your specific substrates is highly recommended.
Data Presentation
Due to the limited availability of specific quantitative data for Suzuki couplings involving this compound in the public literature, the following table presents a generalized comparison of reaction conditions for analogous N-protected aminophenylboronic acids to guide optimization.
Table 1: General Reaction Conditions for Suzuki Coupling of N-Protected Aminophenylboronic Acids
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| Aryl Chloride | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | Moderate-High |
| Aryl Bromide | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | Good |
| Aryl Iodide | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 6 | High |
Note: This table is a compilation of typical conditions for related substrates and should be used as a starting point for optimization.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling and Cbz deprotection.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is a standard method for removing the Cbz group after a successful Suzuki coupling.
Materials:
-
Cbz-protected biarylamine (1.0 mmol)
-
Palladium on carbon (10% Pd/C, 10 mol% Pd)
-
Solvent (e.g., Methanol or Ethyl Acetate)
-
Hydrogen source (balloon or hydrogenator)
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Cbz-Aminophenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Cbz-aminophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with Cbz-aminophenylboronic acid is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki reactions are a common issue. The first parameters to check are the integrity of your starting materials and the reaction setup. Ensure the Cbz-aminophenylboronic acid is pure and has not degraded during storage. It is also crucial to thoroughly degas the reaction mixture to remove oxygen, which can lead to side reactions like homocoupling.[1] The activity of the palladium catalyst is another critical factor; consider using a fresh batch or a pre-catalyst.[2]
Q2: I am observing significant amounts of a byproduct that appears to be the homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of molecular oxygen.[1] To minimize this, ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using a Schlenk line or a glovebox for the reaction setup can be beneficial. Additionally, optimizing the stoichiometry of your reactants, particularly avoiding a large excess of the boronic acid, can help reduce homocoupling.
Q3: Is there a risk of Cbz deprotection under Suzuki reaction conditions?
A3: Yes, the carboxybenzyl (Cbz) protecting group can be susceptible to cleavage under certain Suzuki reaction conditions, particularly with prolonged heating or in the presence of specific bases and palladium catalysts that can facilitate hydrogenolysis. If you suspect deprotection is occurring, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Screening different bases may also be necessary; for instance, using a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases might prevent deprotection.
Q4: How do I choose the optimal catalyst and ligand for my Suzuki reaction with Cbz-aminophenylboronic acid?
A4: The choice of catalyst and ligand is critical for a successful Suzuki reaction. For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos, often used with palladium acetate (Pd(OAc)₂) or as pre-formed pre-catalysts, can provide superior yields.[2][3] For less demanding couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[3] It is often beneficial to screen a small number of catalyst/ligand combinations to find the optimal system for your specific substrates.
Q5: What are the most common solvents and bases used for Suzuki reactions involving aminophenylboronic acids?
A5: A variety of solvents and bases can be employed, and the optimal choice often depends on the specific substrates. Common solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water or THF/water.[4] The aqueous phase is crucial for the activation of the boronic acid by the base.[5] Regarding bases, inorganic bases are generally preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[6][7] The choice of base can significantly impact the reaction rate and yield.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst or a more active pre-catalyst. |
| Poor quality of boronic acid | Verify the purity of the Cbz-aminophenylboronic acid by NMR or LC-MS. | |
| Insufficient degassing | Degas the solvent and reaction mixture thoroughly with an inert gas. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, THF/water).[4][6][7] | |
| Formation of Homocoupling Product | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere.[1] |
| Suboptimal stoichiometry | Use a smaller excess of the boronic acid (e.g., 1.1-1.5 equivalents). | |
| Cbz Deprotection | Harsh reaction conditions | Reduce the reaction temperature and/or time. |
| Incompatible base | Try a milder base, such as potassium carbonate. | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. Consider using a boronic ester derivative for increased stability. |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the reaction to minimize byproducts. For purification, consider alternative chromatographic conditions or recrystallization. |
Data Presentation
Table 1: Comparison of Palladium Catalysts for a Model Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 85 | 12 | ~85 | [3] |
Note: Yields are illustrative and can vary based on the specific aryl halide and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Cbz-Aminophenylboronic Acid
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), Cbz-aminophenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 85 °C) overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv.), Cbz-aminophenylboronic acid (1.5 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M K₂CO₃ solution (10 equiv.).[4]
-
Add a suitable solvent such as N,N-dimethylacetamide (DMA).[4]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes.[4]
-
After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[4]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Catalyst Loading for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for the Suzuki-Miyaura cross-coupling reaction of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst. Pre-catalysts can be air-sensitive. 2. Ensure the active Pd(0) species is being generated if starting with a Pd(II) pre-catalyst. 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | An increase in product formation. If yield improves significantly, the original catalyst was likely deactivated. |
| Oxygen Contamination | 1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Reduced formation of homocoupling byproducts and catalyst decomposition, leading to a higher yield of the desired product. |
| Impure Reagents | 1. Verify the purity of this compound and the coupling partner. 2. Boronic acids can degrade over time; consider using a fresh sample or purifying the existing one. | Improved reaction consistency and yield by eliminating potential catalyst poisons. |
| Suboptimal Base or Solvent | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry for anhydrous reactions. 2. Test various solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). | Identification of a base and solvent combination that enhances catalyst activity and substrate solubility, improving the reaction rate and yield. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step | Expected Outcome |
| Homocoupling of Boronic Acid | Excess oxygen in the reaction mixture. | Improve degassing of solvents and ensure a strict inert atmosphere. | Minimized formation of the biphenyl byproduct derived from the boronic acid. |
| Protodeboronation | Presence of excess water or use of a very strong base. | 1. Switch to anhydrous conditions if possible. 2. Use a milder base such as KF or K₂CO₃. | Reduced replacement of the boronic acid group with a hydrogen atom, preserving the starting material for the desired coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-2 mol% is a common starting point. Depending on the reactivity of the coupling partner and the efficiency of the catalytic system, this can often be optimized to lower levels (e.g., 0.1-0.5 mol%) or may need to be increased if the reaction is sluggish.
Q2: My reaction is turning black, is this normal?
A2: The formation of finely divided, black palladium metal ("palladium black") can indicate catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. While some darkening of the reaction mixture is common, the formation of a significant precipitate of palladium black is often associated with reduced catalytic activity.
Q3: How does the choice of palladium pre-catalyst affect the reaction?
A3: Different palladium pre-catalysts exhibit varying levels of activity and stability. Pd(II) pre-catalysts, such as Pd(OAc)₂ or PdCl₂(dppf), require in-situ reduction to the active Pd(0) species. More advanced pre-catalysts, like palladacycles, are often more stable and can provide more consistent results, especially for challenging substrates.
Q4: Can I reuse the palladium catalyst?
A4: In homogeneous catalysis, which is common for Suzuki-Miyaura reactions, the catalyst is dissolved in the reaction mixture and is difficult to recover and reuse. Heterogeneous catalysts, where the palladium is supported on a solid material (e.g., carbon), can be designed for recovery and reuse.
Data Presentation
The following tables summarize the effect of varying catalyst loading on the yield of a model Suzuki-Miyaura cross-coupling reaction between a generic aryl bromide and phenylboronic acid, which can be considered representative for the optimization of this compound.
Table 1: Effect of Catalyst Loading on Reaction Yield
Reaction Conditions: Phenylboronic acid (1.2 mmol), 4-bromoacetophenone (1.0 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 80 °C, 12 h.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 0.5 | 65 |
| 2 | Pd(PPh₃)₄ | 1.0 | 88 |
| 3 | Pd(PPh₃)₄ | 2.0 | 92 |
| 4 | Pd(PPh₃)₄ | 3.0 | 93 |
Table 2: Optimization of Reaction Parameters with a Fixed Catalyst Loading
Reaction Conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (2 mol%), 5 mL solvent, 12 h.
| Entry | Base (2.0 mmol) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 85 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 91 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 95 |
| 4 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 93 |
| 5 | Cs₂CO₃ | THF/H₂O (4:1) | 70 | 88 |
Experimental Protocols
Detailed Methodology for Catalyst Loading Optimization
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide coupling partner (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, with the desired mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Technical Support Center: (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid. The following information addresses common issues encountered during chemical reactions, with a particular focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura cross-coupling reactions using this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting point is between 70°C and 110°C.[1][2][3] It is crucial to optimize the temperature for each specific reaction to maximize yield and minimize side products. Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause degradation of the starting material or catalyst and promote side reactions like protodeboronation.[2]
Q2: What are the common side reactions associated with temperature when using this boronic acid?
A2: The primary temperature-dependent side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and prolonged heating at high temperatures.[2] Another potential issue at elevated temperatures is the degradation of the benzyloxycarbonyl (Cbz or Z) protecting group.
Q3: Can the Cbz (benzyloxycarbonyl) protecting group be affected by the reaction temperature?
A3: Yes, while the Cbz group is generally stable under many Suzuki-Miyaura coupling conditions, prolonged exposure to high temperatures, especially in the presence of certain catalysts or nucleophiles, could potentially lead to its cleavage. It is important to monitor the reaction for the appearance of byproducts resulting from deprotection.
Q4: How does temperature affect the stability of this compound itself?
A4: Boronic acids, in general, can be susceptible to dehydration at elevated temperatures to form boroxines (cyclic anhydrides). This is often a reversible process upon exposure to water. The melting point of a similar compound, 4-(Benzyloxycarbonyl)phenylboronic acid, is cited as 192°C, suggesting good thermal stability for short reaction times at typical Suzuki coupling temperatures.[4] However, prolonged heating should be avoided to prevent potential decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Incrementally increase the reaction temperature by 10-20°C. | Many Suzuki-Miyaura reactions have a significant activation energy barrier and require sufficient thermal energy to proceed at a reasonable rate.[3] |
| Catalyst is inactive. | Ensure the use of a fresh, active palladium catalyst and appropriate ligand. | The catalyst may have degraded due to improper storage or handling. |
| Insufficiently anhydrous conditions. | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Water can contribute to the deactivation of the catalyst and promote protodeboronation of the boronic acid.[2] |
| Poor quality of the base. | Use a fresh, anhydrous base. | The base is crucial for the activation of the boronic acid in the catalytic cycle. |
Issue 2: Formation of Significant Byproducts (e.g., Protodeboronation)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature. | High temperatures can accelerate the rate of protodeboronation, a major side reaction for boronic acids.[2] |
| Prolonged reaction time. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. | Extended heating, even at optimal temperatures, can lead to increased byproduct formation.[2] |
| Presence of excess water. | Ensure all reagents and solvents are anhydrous. | Water is a proton source for the protodeboronation reaction. |
| Incorrect base. | Screen different bases. Sometimes a weaker base can minimize side reactions. | The choice of base can significantly influence the reaction pathway. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting decision tree for low product yield.
Caption: Influence of temperature on reaction outcomes.
References
preventing deboronation of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for my experiments?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the consumption of your starting material, this compound, and the formation of benzyl carbamate as a byproduct. This reduces the yield of your desired product in reactions like Suzuki-Miyaura cross-coupling and can complicate purification.
Q2: What are the main factors that cause deboronation of my Cbz-protected aminophenylboronic acid?
A2: The propensity for deboronation is highly dependent on the reaction conditions. Key factors include:
-
pH: Deboronation can be catalyzed by both acid and base.[1] For many arylboronic acids, the reaction is accelerated under basic conditions.
-
Temperature: Higher reaction temperatures generally increase the rate of deboronation.
-
Solvent: The presence of water or other protic solvents can serve as a proton source for protodeboronation.
-
Reaction Time: Longer reaction times can lead to a greater extent of deboronation.
-
Presence of Metals: While essential for cross-coupling, some transition metal catalysts can also promote deboronation pathways.
Q3: How can I tell if deboronation is occurring in my reaction?
A3: You can monitor your reaction by techniques like TLC, LC-MS, or GC-MS. The presence of a significant amount of the deboronated byproduct, in this case, N-(benzyloxycarbonyl)aniline, is a strong indicator that deboronation is a competing process. A lower than expected yield of your desired cross-coupled product is also a common sign.
Q4: Is the Cbz (benzyloxycarbonyl) protecting group stable under typical Suzuki-Miyaura coupling conditions?
A4: The Cbz group is generally stable to the mildly basic and acidic conditions often employed in Suzuki-Miyaura reactions at moderate temperatures. However, it is sensitive to harsh acids and bases, especially at elevated temperatures. A key vulnerability of the Cbz group is its cleavage by catalytic hydrogenation. Since palladium catalysts are used in Suzuki couplings, care must be taken to exclude any potential hydrogen sources from the reaction to prevent unintended deprotection.
Troubleshooting Guide: Preventing Deboronation
This guide provides strategies to mitigate deboronation of this compound.
Issue 1: Low Yield and/or Presence of Deboronated Byproduct
Possible Cause: The free boronic acid is susceptible to protodeboronation under the reaction conditions.
Solutions:
-
Convert to a More Stable Boronic Ester: This is a highly effective strategy. Pinacol esters are widely used due to their increased stability. The bulky pinacol group sterically hinders the approach of water and other species that can cleave the C-B bond.
-
Recommendation: Convert this compound to its pinacol ester before use in cross-coupling reactions.
-
-
Optimize Reaction Conditions:
-
Use Milder Bases: Strong bases can accelerate deboronation. Consider using milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Lower the Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of deboronation.
-
Minimize Water Content: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents is recommended.
-
-
Employ a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower deboronation side reaction.
Issue 2: Both Deboronated Byproduct and Deprotected Amine are Observed
Possible Cause: The reaction conditions are too harsh, leading to both deboronation and cleavage of the Cbz protecting group.
Solutions:
-
Re-evaluate Base and Temperature: Avoid strong bases and high temperatures. As mentioned above, screen milder bases and lower the reaction temperature.
-
Ensure Inert Atmosphere: While primarily to protect the catalyst from oxygen, a rigorously inert atmosphere will also help to exclude moisture which can contribute to both deboronation and potentially Cbz cleavage under certain conditions.
-
Check for Hydrogen Sources: The combination of a palladium catalyst and a hydrogen source (e.g., from a transfer hydrogenation reagent used in a previous step that wasn't fully removed) will lead to Cbz cleavage. Ensure all reagents are free from such contaminants.
Data Presentation
Table 1: General Stability of Arylboronic Acids and Protective Groups
| Condition | Effect on Arylboronic Acid Stability | Effect on Cbz Protecting Group Stability |
| Acidic (mild, e.g., pH 4-6) | Generally stable | Generally stable at room temperature |
| Acidic (strong, e.g., pH < 1) | Deboronation can be catalyzed | Cleavage can occur, especially with heating |
| Neutral (pH ~7) | Generally stable | Stable |
| Basic (mild, e.g., pH 8-10) | Deboronation is often accelerated | Generally stable at room temperature |
| Basic (strong, e.g., pH > 12) | Deboronation rate significantly increases | Cleavage can occur, especially with heating |
| Elevated Temperature (>80 °C) | Accelerates deboronation | Can promote cleavage, especially in strong acid/base |
| Palladium Catalyst + H₂ source | N/A | Prone to cleavage (hydrogenolysis) |
Note: This table provides general trends. The specific stability of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol is a general method for the esterification of arylboronic acids and is expected to be effective for the target molecule.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF, add pinacol (1.1-1.2 equiv).
-
Add anhydrous magnesium sulfate (1.5-2.0 equiv) to the mixture.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with the anhydrous solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using the Pinacol Ester
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of products derived from reactions involving (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a common reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can originate from the starting material itself or from side reactions during the coupling process. These often include:
-
Unreacted this compound: Often a major impurity if the reaction does not go to completion.
-
Homocoupling Byproducts: Dimerization of the boronic acid to form a symmetrical biaryl compound (a biphenyl diamine derivative in this case) can occur, particularly in the presence of oxygen.[1]
-
Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of benzyl phenylcarbamate.
-
Boric Acid and Borates: These are inorganic byproducts from the Suzuki-Miyaura reaction cycle.[2]
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product.
-
Ligand-Related Impurities: Phosphine ligands can be oxidized (e.g., triphenylphosphine to triphenylphosphine oxide) or participate in side reactions.[3]
Q2: How can I efficiently remove unreacted boronic acid from my crude product mixture?
A2: this compound is acidic and can be removed using several methods:
-
Aqueous Base Wash: The most common method is to perform a liquid-liquid extraction with a dilute aqueous base such as sodium hydroxide (1-2 M NaOH) or sodium carbonate.[3] The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, while the desired product often remains in the organic layer.[3]
-
Solid Phase Extraction (SPE): Boronic acid-specific SPE cartridges are available that can selectively bind and remove boronic acids from a solution.
-
Chromatography: While sometimes challenging due to similar polarities, adjusting the solvent system, for example by using a more polar combination like Dichloromethane/Methanol, can improve separation.[3]
-
Derivatization: In some cases, converting the crude mixture to a more stable boronate ester (e.g., with MIDA or pinacol) can alter its chromatographic properties, making separation easier.[4]
Q3: What are the recommended general purification techniques for products from this reagent?
A3: The choice of purification technique depends on the physical properties of the desired product.
-
Flash Column Chromatography: This is the most versatile technique. However, boronic acids and their derivatives can sometimes streak on silica gel.[3][5] Using silica gel impregnated with boric acid can suppress the over-adsorption of boronic esters and improve recovery.[4][6]
-
Recrystallization: If the product is a solid with sufficient purity (>90%), recrystallization is an excellent method for obtaining highly pure material.[5][7] Common solvent systems include ethyl acetate, ethanol, or mixtures with hexanes.[5]
-
Preparative HPLC: For difficult separations or to achieve very high purity, reversed-phase preparative HPLC can be used.[8][9]
Q4: Is the Cbz (Benzyloxycarbonyl) protecting group stable during purification?
A4: The Cbz group is generally robust but can be sensitive to certain conditions. It is stable to the basic conditions used for aqueous washes and typical silica gel chromatography. However, it is susceptible to cleavage under:
-
Strongly Acidic Conditions: Treatment with strong acids like HBr in acetic acid will cleave the Cbz group.[10][11]
-
Catalytic Hydrogenation: The Cbz group is designed to be removed by hydrogenolysis (e.g., H₂, Pd/C).[10][11] Care must be taken to avoid these conditions if the protecting group needs to be retained.
Troubleshooting Guide
This guide addresses specific problems encountered during the purification of reaction products.
Issue 1: Product and Starting Boronic Acid Co-elute During Column Chromatography
Question: I am running a silica gel column, but my desired product and the unreacted this compound are coming out together. How can I resolve this?
Answer: This is a common issue due to the polar nature of both compounds. A systematic approach can resolve this.
Caption: Troubleshooting workflow for co-elution in column chromatography.
Potential Solutions:
-
Pre-Column Aqueous Wash: Before chromatography, dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with 1-2 M aqueous NaOH. This will extract the acidic boronic acid into the aqueous layer.[3]
-
Optimize Chromatography Solvents: Standard systems like Hexane/Ethyl Acetate may not be effective for these polar compounds.[3] Try a gradient of Dichloromethane and Methanol, which often provides better separation for polar molecules.[3]
-
Use Modified Silica: Treating silica gel with boric acid can reduce the Lewis acidity and prevent the streaking and strong adsorption of boronic acid derivatives, leading to better separation.[6]
-
Reversed-Phase Chromatography: If normal-phase silica gel fails, reversed-phase (e.g., C18) chromatography is an excellent alternative, as it separates compounds based on different principles (hydrophobicity).[8]
Issue 2: Low or No Recovery of Product from the Silica Gel Column
Question: My product seems to have disappeared on the column. What could be the cause?
Answer: Irreversible adsorption or degradation on silica is a known issue for some boronic acid derivatives.
Potential Causes and Solutions:
-
Strong Adsorption: Boronic acids can interact strongly with the Lewis acidic sites on standard silica gel, leading to irreversible binding.[4][6]
-
Solution: Use silica gel that has been treated with boric acid to passivate the surface.[6] Alternatively, running the column quickly ("flash" chromatography) can minimize contact time and reduce losses.
-
-
Degradation: The Cbz group is generally stable on silica, but if the product has other sensitive functional groups, degradation can occur.
-
Solution: Consider using a less acidic stationary phase like neutral alumina.[5]
-
Issue 3: The Purified Product Contains Unexpected Byproducts
Question: After purification, I see new impurities that were not in the crude reaction mixture. What are they?
Answer: This suggests that side reactions may have occurred during the workup or purification steps.
Caption: Logic for identifying Cbz cleavage during purification.
Potential Causes and Solutions:
-
Cbz Cleavage: If the workup involved an unintended acidic step (e.g., a strong acid wash to remove a basic impurity), the Cbz group may have been partially or fully removed.
-
Solution: Re-evaluate all reagents used in the workup and purification. Use buffered aqueous solutions if pH control is critical.
-
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines, especially upon prolonged heating or storage. This can sometimes complicate purification and analysis.
-
Solution: Use fresh starting material. During workup, treatment with water can often hydrolyze boroxines back to the monomeric boronic acid.
-
Data & Protocols
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Solvent System (Gradient) | Target Compounds | Reference |
| Flash Chromatography | Silica Gel | Dichloromethane (CH₂Cl₂) / Methanol (MeOH) | Polar products and starting boronic acids | [3] |
| Flash Chromatography | Silica Gel | Hexanes / Ethyl Acetate (EtOAc) | Less polar products | [4] |
| Flash Chromatography | Boric Acid-Treated Silica | Hexanes / Ethyl Acetate (EtOAc) | Boronic esters (to prevent degradation) | [4][6] |
| Reversed-Phase HPLC | C18 | Water (with 0.1% TFA or Formic Acid) / Acetonitrile | Wide range of polarities | [8] |
Experimental Protocols
Protocol 1: Aqueous Base Wash for Boronic Acid Removal
Objective: To remove acidic impurities, primarily unreacted this compound, from a crude reaction mixture.
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) in a separatory funnel.
-
Add an equal volume of 1 M aqueous Sodium Hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. The unreacted boronic acid will be in the upper aqueous layer as its sodium boronate salt.
-
Drain the lower organic layer containing the desired product.
-
Repeat the wash with 1 M NaOH if significant starting material remains (as checked by TLC).
-
Wash the organic layer with water, followed by brine, to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
Protocol 2: Purification using Boric Acid-Impregnated Silica Gel
Objective: To improve the chromatographic separation of boronic acid derivatives by minimizing interaction with the silica surface.
Methodology:
-
Preparation of Treated Silica: Prepare a slurry of standard silica gel in a solution of boric acid in a polar solvent (e.g., methanol). A common method involves using a 1-5% by weight solution of boric acid.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of boric acid-impregnated silica.
-
Column Packing: Pack a chromatography column with the prepared silica gel using the desired eluent system (e.g., Hexanes/Ethyl Acetate).
-
Loading and Elution: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions as usual. This method is reported to reduce tailing and prevent the loss of boronic esters on the column.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
dealing with poor solubility of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound show poor solubility in common organic solvents?
A1: The poor solubility of this compound often stems from its molecular structure, which includes a polar boronic acid group, a rigid phenyl ring, and a large benzyloxycarbonyl protecting group. These features can lead to strong intermolecular interactions and crystal lattice energy, making it difficult for solvents to effectively solvate the molecule. Furthermore, boronic acids have a tendency to form cyclic, trimeric anhydrides called boroxines through dehydration, which are often less soluble than the corresponding boronic acid.[1] To minimize boroxine formation, it is recommended to store the compound in a cool, dry place, tightly sealed from moisture.[1]
Q2: I observe that the solubility of the boronic acid changes with pH. Why does this happen?
A2: Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in the presence of a base.[2] The anionic boronate form is generally more soluble in polar and aqueous solvent systems.[2][3] The pKa of arylboronic acids is typically around 9.[2][4] By adjusting the pH of the solution to be higher than the pKa, you can shift the equilibrium towards the more soluble boronate species.
Q3: Can heating the solvent improve the dissolution of the boronic acid?
A3: Yes, in many cases, gently heating the mixture can increase the solubility of the boronic acid.[1] However, it is crucial to ensure that the elevated temperature is compatible with the stability of all reactants, catalysts, and other components in your reaction mixture to avoid degradation.
Q4: Are there any additives that can enhance the solubility of my boronic acid?
A4: Yes, certain polyols like mannitol can increase the aqueous solubility of boronic acids.[4] This is attributed to the formation of boronate esters, which can also prevent the formation of less soluble trimeric boroxine species.[4] This strategy is particularly useful in formulations or reactions involving aqueous media.
Troubleshooting Guides
Issue 1: Poor Dissolution in Organic Solvents for Reaction Setup
If you are experiencing difficulty dissolving this compound for a reaction, such as a Suzuki-Miyaura coupling, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor solubility issues.
General Solubility Profile of Arylboronic Acids
The following table provides a qualitative summary of the solubility of phenylboronic acid, a representative arylboronic acid, in various common organic solvents. This can serve as a starting point for solvent selection.
| Solvent Class | Example Solvents | General Solubility |
| Ethers | Diethyl ether, THF, Dioxane | High |
| Ketones | Acetone, 3-Pentanone | High |
| Halogenated | Chloroform, Dichloromethane | Moderate |
| Aprotic Polar | DMF, DMSO | Moderate to High |
| Alcohols | Methanol, Ethanol | Moderate (can form esters) |
| Hydrocarbons | Hexane, Toluene | Very Low |
| Water | - | Low (increases with pH) |
| Data derived from general observations for phenylboronic acid.[5] |
Issue 2: Low Yield or Failed Suzuki-Miyaura Coupling Reaction
Low yields in Suzuki-Miyaura couplings using this boronic acid are often linked to its poor solubility, which hinders the transmetalation step.
Underlying Chemical Principle: Activation of Boronic Acid
For the crucial transmetalation step in the Suzuki coupling catalytic cycle, the boronic acid must be activated by a base. This activation forms a more nucleophilic boronate species, which can then transfer its organic group to the palladium center. Poor solubility prevents efficient formation of this active species.
Caption: Activation of boronic acid for Suzuki coupling.
Troubleshooting Steps:
-
Ensure Complete Dissolution : Before initiating the reaction (e.g., before heating or adding the catalyst), ensure the boronic acid is as dissolved as possible using the methods from Issue 1.
-
Choice of Base and Solvent : The combination of base and solvent is critical.[6]
-
Bases : Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than K₂CO₃ in promoting both solubility and activation.
-
Solvents : A mixture of an organic solvent with water (e.g., Dioxane/H₂O, DMF/H₂O) is often used.[6] The water helps to hydrolyze any boroxine back to the boronic acid and can aid in dissolving the base and the resulting boronate salt.
-
-
Inert Atmosphere : Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the palladium catalyst.[6]
-
Catalyst and Ligand Choice : If solubility issues persist and impact the reaction rate, consider using a more active catalyst system (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand) that can operate efficiently even at lower concentrations of the dissolved boronic acid.[7]
-
Consider Boronate Esters : If direct use of the boronic acid remains problematic, consider converting it to a more soluble and stable derivative, such as a pinacol boronate ester. These are often more compatible with a wider range of organic solvents.[5][8]
Experimental Protocols
Protocol 1: Co-Solvent Screening for Solubility Enhancement
Objective: To identify an effective co-solvent system for dissolving this compound.
Materials:
-
This compound
-
Primary solvent (e.g., Dioxane, THF, Toluene)
-
Co-solvents (e.g., DMF, NMP, DMSO)
-
Small vials or test tubes
-
Stir plate and stir bars
Procedure:
-
Weigh a fixed amount of the boronic acid (e.g., 10 mg) into several vials.
-
Add a fixed volume of the primary solvent (e.g., 1 mL) to each vial.
-
Stir the mixtures at room temperature for 10 minutes and observe the solubility.
-
To the vials with undissolved solid, add one of the co-solvents dropwise (e.g., in 50 µL increments, corresponding to ~5% v/v).
-
After each addition, stir for 5-10 minutes and observe for complete dissolution.[1]
-
Record the co-solvent and the approximate volume percentage required to achieve full dissolution.
-
Select the most effective co-solvent system that is compatible with your planned reaction chemistry.
Protocol 2: Standard Suzuki-Miyaura Coupling with Solubility Considerations
Objective: To perform a Suzuki-Miyaura cross-coupling reaction, incorporating steps to manage the poor solubility of the boronic acid.
Workflow Diagram:
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry reaction flask equipped with a stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₃PO₄, 3.0 eq).
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[6] Stir the mixture. If the boronic acid has not dissolved, you may add a small amount of a co-solvent like DMF or gently warm the mixture.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and any additional ligand if required.
-
Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[6][9]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biphenyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of your this compound react with each other to form a symmetrical biaryl compound. This is problematic as it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification.[1][2]
Q2: What are the primary causes of homocoupling with this specific boronic acid?
A2: The primary causes of homocoupling are generally consistent for most arylboronic acids, including yours. The two main culprits are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][3][4][5][6][7]
-
Use of Palladium(II) Precatalysts: When a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product before it is reduced to the catalytically active Pd(0) state.[1][2][6]
Q3: How can I detect and quantify the homocoupling byproduct?
A3: The symmetrical biaryl byproduct can be detected and quantified using standard analytical techniques, including:
-
Thin Layer Chromatography (TLC) for rapid reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification, often with the use of an internal standard.[2]
Q4: Does the choice of palladium precatalyst significantly influence the amount of homocoupling?
A4: Yes, absolutely. Using a Pd(0) precatalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred. These catalysts do not require an in-situ reduction step, thereby avoiding the initial burst of homocoupling that can occur with Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1][2][8]
Q5: Should I consider using a boronic ester derivative of my starting material?
A5: Using a boronic ester, such as the pinacol ester, is a highly recommended strategy. Boronic esters generally exhibit greater stability compared to boronic acids. This increased stability can reduce the incidence of both homocoupling and a competing side reaction known as protodeboronation.[2]
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant homocoupling of this compound, follow this guide to troubleshoot and optimize your reaction conditions.
Issue 1: Significant Homocoupling Product Observed
Root Cause: The most likely cause is the presence of oxygen in your reaction system, which promotes the formation of Pd(II) species that catalyze homocoupling.[6][9] Another major cause is the direct reaction of a Pd(II) precatalyst with the boronic acid.[1][6]
Solutions:
-
Rigorous Exclusion of Oxygen:
-
Degas Your Solvents: Before use, thoroughly degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles).[4][5]
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas (argon or nitrogen). Use proper techniques like Schlenk lines or a glovebox.[1][4] A subsurface sparge of the reaction mixture with nitrogen before adding the catalyst is a particularly effective method.[3][10]
-
-
Optimize Your Catalyst System:
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂), switch to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the reduction step that can initiate homocoupling.[2][8]
-
Add a Mild Reducing Agent: If using a Pd(II) catalyst is unavoidable, consider adding a mild reducing agent like potassium formate. This can help minimize the concentration of free Pd(II) without interfering with the primary catalytic cycle.[3][10]
-
Select an Appropriate Ligand: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands accelerate the desired cross-coupling catalytic cycle, which can outcompete the homocoupling pathway.[1][8][11]
-
Issue 2: Both Homocoupling and Low Yield of Desired Product
Root Cause: This often points to a combination of oxygen contamination and suboptimal reaction parameters (base, solvent, temperature) that do not sufficiently favor the main Suzuki-Miyaura pathway.
Solutions:
-
Implement all solutions from Issue 1.
-
Evaluate the Base: The base is crucial for activating the boronic acid for transmetalation.[12] However, a base that is too strong or used in excess can promote side reactions.
-
Optimize Reaction Temperature: Cautiously increasing the temperature can sometimes increase the rate of the desired Suzuki coupling. However, excessive heat can lead to catalyst decomposition. Monitor the reaction closely if you choose to adjust the temperature.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on minimizing homocoupling in Suzuki-Miyaura reactions. While not specific to this compound, these general trends are highly relevant.
Table 1: Effect of Additives on Homocoupling Byproduct Formation
| Additive | Homocoupling Product (%) | Reference |
|---|---|---|
| Without Potassium Formate | ~0.5% - 1.5% | [8] |
| With Potassium Formate | < 0.1% | [8] |
This data highlights the significant suppression of homocoupling achieved by adding a mild reducing agent.[3][8]
Table 2: Comparative Effect of Ligand Type on Homocoupling (General Trends)
| Ligand Type | General Characteristics | Impact on Homocoupling | Reference |
|---|---|---|---|
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May allow for more homocoupling, especially under non-ideal conditions. | [8] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle. | [8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to strong binding to palladium. |[8] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress the homocoupling of this compound.
1. Reagent and Glassware Preparation:
-
Thoroughly oven-dry all glassware before use.
-
Use high-purity, anhydrous, and degassed solvents. To degas, sparge the solvent with argon or nitrogen for 15-30 minutes.
-
Ensure the aryl halide, base, and ligand are pure and dry.
2. Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[1]
3. Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate ligand (if not using a pre-formed catalyst complex).
-
Add the degassed solvent mixture (e.g., dioxane/water, toluene/water) via syringe.[1][4]
-
If using a Pd(II) precatalyst, add potassium formate (1.1 equiv.) at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1][4]
4. Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4]
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][4]
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving issues with boronic acid homocoupling.
Caption: Competing catalytic cycles: the desired Suzuki-Miyaura pathway versus the homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Suzuki Coupling with Cbz-Aminophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cbz-aminophenylboronic acid in Suzuki coupling reactions. The information focuses on the impact of water on the reaction's success, addressing common issues and providing detailed experimental protocols.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of Cbz-aminophenylboronic acid, with a particular focus on issues related to the presence of water.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Protodeboronation of Cbz-aminophenylboronic acid: Aqueous basic conditions can promote the replacement of the boronic acid group with a hydrogen atom, a common side reaction.[1][2] This is often accelerated at higher pH and temperatures. | - Optimize Base and Solvent: Use a milder base (e.g., K₂CO₃ instead of NaOH) and consider a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) to control the concentration of water and base in the organic phase.[3][4] - Use Boronic Ester: Convert the Cbz-aminophenylboronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[1][2][5] - Control Temperature: Run the reaction at the lowest effective temperature to minimize the rate of protodeboronation. |
| 2. Hydrolysis of Cbz Protecting Group: While generally stable, the benzyloxycarbonyl (Cbz) group can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures, leading to the unprotected aniline, which may react differently or not at all.[6] | - pH Control: Maintain the reaction pH between 8 and 10, as higher pH can promote hydrolysis.[7] - Lower Reaction Temperature: Avoid prolonged heating at high temperatures. - Alternative Base: Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. | |
| 3. Poor Solubility of Reagents: Cbz-aminophenylboronic acid or the coupling partner may not be fully soluble in the chosen solvent system, leading to a slow or incomplete reaction. | - Solvent Screening: Test different solvent mixtures. A combination of an organic solvent (e.g., DMF, Dioxane, THF) with a small amount of water can improve solubility.[8] - Phase-Transfer Catalyst: For biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate. | |
| Significant Amount of Aniline Byproduct | Protodeboronation is the primary cause. The C-B bond is cleaved and replaced by a C-H bond, resulting in Cbz-protected aniline. | Follow the solutions for protodeboronation listed above. Confirm the identity of the byproduct by mass spectrometry to distinguish it from potential dehalogenation of the coupling partner. |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of two molecules of the boronic acid.[4] | - Thorough Degassing: Ensure the reaction mixture is properly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) before heating. Maintain a positive pressure of inert gas throughout the reaction. |
| Inconsistent Reaction Results | Variable Water Content: The amount of water, even in seemingly "anhydrous" reactions, can significantly impact the outcome. Some bases, like K₃PO₄, may require a stoichiometric amount of water to be effective. | - Controlled Water Addition: For reactions sensitive to water content, use anhydrous solvents and add a specific, controlled amount of water to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Is water necessary for the Suzuki coupling of Cbz-aminophenylboronic acid?
A1: Not strictly necessary, but often beneficial. Water, in combination with a base, helps to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[9] Many successful Suzuki couplings are performed in aqueous or biphasic solvent systems (e.g., DMF/water, dioxane/water).[4][8] However, the optimal amount of water is substrate-dependent, and excessive water can promote side reactions.
Q2: What is protodeboronation and how does water influence it?
A2: Protodeboronation is a key side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in a byproduct and reduced yield.[1] This reaction is often facilitated by aqueous and basic conditions. The mechanism typically involves the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻) which then undergoes protonolysis.[10][11]
Q3: How stable is the Cbz protecting group under typical Suzuki coupling conditions?
A3: The Cbz group is generally stable to the basic conditions used in many Suzuki couplings.[12] However, it is an ester-like carbamate and can be susceptible to hydrolysis under harsh basic conditions (high pH) and elevated temperatures over extended periods.[6] If Cbz cleavage is suspected, it is advisable to use milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective reaction temperature.
Q4: Can I use an anhydrous solvent system for this reaction?
A4: Yes, anhydrous conditions can be used and may be preferable to minimize protodeboronation and Cbz hydrolysis. However, some bases, such as potassium phosphate (K₃PO₄), may require a small, controlled amount of water to be effective. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.
Q5: What is the best base to use for the Suzuki coupling of Cbz-aminophenylboronic acid in the presence of water?
A5: The choice of base is critical. Inorganic bases are commonly used.
-
K₂CO₃ (Potassium Carbonate): A common and often effective choice for aqueous Suzuki couplings.
-
K₃PO₄ (Potassium Phosphate): A strong base that can be very effective but may require the presence of some water.
-
Cs₂CO₃ (Cesium Carbonate): Often gives high yields but is more expensive.
-
NaOH/KOH (Sodium/Potassium Hydroxide): Strong bases that can be effective but also increase the risk of Cbz hydrolysis and protodeboronation. The optimal base should be determined through experimental screening for your specific substrates.
Experimental Protocols
Below are representative experimental protocols for a Suzuki coupling reaction with Cbz-aminophenylboronic acid under aqueous conditions.
Protocol 1: General Procedure using a Biphasic Solvent System
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq.), Cbz-aminophenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of an organic solvent (e.g., Toluene or Dioxane) and water (typically a 4:1 to 10:1 ratio).
-
Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical and Signaling Pathways
Caption: Fig 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Fig 2. Key side reactions influenced by water and base.
Caption: Fig 3. A logical workflow for troubleshooting low-yield reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid and Other Protected Aminoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, aminoboronic acids are invaluable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, proteomics, and as enzyme inhibitors has made them a focus of intensive research. The choice of protecting group for the amino functionality is a critical consideration, directly impacting a reagent's stability, reactivity, and compatibility with various reaction conditions. This guide provides an objective comparison of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (Cbz-protected) with its commonly used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected counterparts.
Performance Comparison of Protecting Groups
The selection of a protecting group for an aminophenylboronic acid is a strategic decision that influences the entire synthetic route. While direct head-to-head quantitative data for the Suzuki-Miyaura coupling of the titular compounds is not extensively available in the literature, a qualitative and property-based comparison can guide researchers in their choice.
The Cbz group is known to impart crystallinity, which can facilitate the purification of intermediates.[1] Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to the acid-labile Boc and base-labile Fmoc groups.[1] In contrast, the Boc group is widely used due to its ease of removal under mild acidic conditions, a common step in many synthetic pathways.[2] However, research on 2-(aminomethyl)arylboronic acids has shown that Boc protection can lead to significant increases in yields and shorter reaction times in Suzuki-Miyaura couplings compared to the unprotected amine.[1] The Fmoc group, with its base-lability, is the cornerstone of solid-phase peptide synthesis (SPPS) and offers mild deprotection conditions that are compatible with many sensitive functional groups.[3]
Below is a summary of the key characteristics and a qualitative comparison of the performance of these protecting groups in the context of aminophenylboronic acid chemistry.
Table 1: Qualitative Comparison of Protecting Groups for 4-Aminophenylboronic Acid in Suzuki-Miyaura Coupling
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Reactivity in Coupling | Generally good, can enhance stability. | Often leads to higher yields and shorter reaction times compared to unprotected amines.[1] | Good, compatible with SPPS conditions. |
| Stability | Stable to acidic and basic conditions. | Stable to basic and hydrogenolysis conditions. | Stable to acidic and hydrogenolysis conditions. |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[4] | Mild to strong acid (e.g., TFA, HCl).[4] | Base (e.g., piperidine in DMF).[5] |
| Orthogonality | Orthogonal to acid- and base-labile groups.[1] | Orthogonal to base- and hydrogenolysis-labile groups. | Orthogonal to acid- and hydrogenolysis-labile groups. |
| Advantages | Can impart crystallinity, aiding purification.[1] | Well-established, mild acidic deprotection. | Standard for SPPS, very mild basic deprotection.[6] |
| Disadvantages | Hydrogenolysis not suitable for molecules with other reducible groups (e.g., alkynes, alkenes). | Acid-sensitive substrates may be affected. | Base-sensitive substrates may be affected. |
Table 2: General Properties of Protected 4-Aminophenylboronic Acids
| Property | This compound | (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | (4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)boronic acid |
| Abbreviation | Cbz-APBA | Boc-APBA | Fmoc-APBA |
| Molecular Formula | C₁₄H₁₄BNO₄ | C₁₁H₁₆BNO₄ | C₂₂H₂₀BNO₄ |
| Molecular Weight | 271.08 g/mol | 237.07 g/mol | 373.22 g/mol |
| Typical Form | Solid | Solid | Solid |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. | Soluble in many organic solvents. | Soluble in organic solvents like DMF and NMP.[3] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using each of the protected 4-aminophenylboronic acids. These protocols are based on established methods and may require optimization depending on the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the 1,4-dioxane/water mixture to the flask.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid
Materials:
-
(4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene, Ethanol, and Water (2:1:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid and the aryl halide in the toluene/ethanol/water solvent mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add sodium carbonate and tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction to reflux (around 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, cool the mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of (4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)boronic acid
Materials:
-
(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)boronic acid (1.5 equiv)
-
Fmoc-4-iodophenylalanine methyl ester (as an example aryl halide) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Di-tert-butyl(phenyl)phosphine (DtBuPF, 0.06 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous THF or t-amyl alcohol
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Fmoc-protected aryl halide, (4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)boronic acid, and potassium phosphate.[7]
-
Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[7]
-
Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.[7]
-
In a separate vial, quickly weigh and add palladium(II) acetate and DtBuPF.[7]
-
Add the catalyst and ligand to the reaction flask under a positive flow of Argon.[7]
-
Seal the flask and heat the reaction mixture to 70-80 °C with vigorous stirring.[7]
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[7]
-
After cooling to room temperature, dilute the mixture with ethyl acetate.[7]
-
Transfer to a separatory funnel and wash with 1N HCl (2x) and then brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
-
Purify the crude product by flash column chromatography.[7]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction catalyzed by a palladium complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Activity-Based Protein Profiling (ABPP) Workflow
Aminophenylboronic acids, after incorporation into more complex molecules via reactions like the Suzuki-Miyaura coupling, can be utilized in activity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic strategy to study the activity of enzymes in their native environment. Boronic acids are known inhibitors of serine proteases and can be incorporated into activity-based probes (ABPs). The following diagram illustrates a general workflow for using a boronic acid-containing ABP to identify and quantify active enzymes in a complex biological sample.
References
- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. med.stanford.edu [med.stanford.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity-Based Protein Profiling of Serine Proteases in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Cbz-Aminophenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The choice of catalyst is critical for the success of this reaction, particularly when using functionalized substrates like N-benzyloxycarbonyl (Cbz)-protected aminophenylboronic acid. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of Cbz-aminophenylboronic acid, supported by experimental data to aid in catalyst selection and methods development.
The presence of the Cbz protecting group and the amino functionality on the phenylboronic acid can influence the catalytic cycle of the Suzuki-Miyaura reaction. Therefore, selecting an appropriate palladium catalyst and optimizing reaction conditions are crucial for achieving high yields and reaction efficiency. This guide focuses on the performance of two widely used palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
Catalyst Performance Comparison
While a direct head-to-head comparison of various palladium catalysts for the Suzuki coupling of Cbz-aminophenylboronic acid under identical conditions is not extensively available in the literature, we can compile and compare data from different studies to provide valuable insights. The following table summarizes the performance of Pd(PPh₃)₄ and Pd(dppf)Cl₂ in the Suzuki coupling of 4-(Cbz-amino)phenylboronic acid with different aryl bromides.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₃PO₄ | THF | 60 | 19 | High (not specified)[1] |
| Pd(dppf)Cl₂ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | ~85[2] |
Note: The data presented above is compiled from different sources with varying reaction conditions and aryl halide coupling partners. This information should be used as a qualitative guide rather than a direct quantitative comparison. For specific applications, it is recommended to perform direct comparative studies under identical conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. Below are generalized protocols for the Suzuki-Miyaura coupling of Cbz-aminophenylboronic acid using Pd(PPh₃)₄ and Pd(dppf)Cl₂.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from a general procedure for the Suzuki coupling of an aryl bromide with a boronic acid.[1]
Materials:
-
4-(Cbz-amino)phenylboronic acid (1.25 equiv)
-
Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, 4-(Cbz-amino)phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed THF to the vessel.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 19 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is based on a typical procedure for the Suzuki-Miyaura cross-coupling reaction.[3]
Materials:
-
4-(Cbz-amino)phenylboronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%)
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
1,4-Dioxane/Water (e.g., 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide, 4-(Cbz-amino)phenylboronic acid, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water).
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
Mechanistic Insight: The Suzuki-Miyaura Coupling Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical step in optimizing the Suzuki-Miyaura coupling of Cbz-aminophenylboronic acid. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts such as Pd(dppf)Cl₂ often provide higher yields and may operate under milder conditions. The choice of catalyst, along with the optimization of base, solvent, and temperature, will ultimately depend on the specific aryl halide coupling partner and the desired reaction outcome. For challenging substrates, screening of several catalyst systems is often necessary to identify the optimal conditions. This guide provides a starting point for researchers and professionals in drug development to make informed decisions when selecting palladium catalysts for this important transformation.
References
A Comparative Guide to the Purity Validation of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a key building block in various synthetic pathways, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the type of impurities to be detected, the required accuracy, and the available instrumentation. While HPLC is a powerful technique for the separation and quantification of organic compounds, other methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | - High resolution for separating closely related impurities.- Excellent quantitative accuracy and precision.- Widely available and robust methodology. | - Requires chromophoric compounds for UV detection.- Does not provide structural information on unknown impurities.- Potential for on-column degradation of sensitive compounds. |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | - Provides an absolute quantification without the need for a reference standard of the analyte.- Gives structural information about the analyte and impurities.- Non-destructive technique. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification in complex mixtures.- Requires a certified internal standard. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | - High sensitivity and selectivity.- Provides molecular weight information, aiding in impurity identification.- Capable of detecting non-chromophoric impurities. | - Quantitative accuracy can be lower than HPLC-UV without careful validation.- Ionization efficiency can vary between compounds, affecting quantification.- More complex and expensive instrumentation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: The boronic acid sample is dissolved in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[1]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[1]
-
Method: A known mass of the this compound sample and the internal standard are accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration. The purity of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
LC Conditions: The same LC method as described for HPLC-UV can be used.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: The total ion chromatogram (TIC) is used to detect all ionizable species. Extracted ion chromatograms (EICs) for the expected molecular ions of the main compound and potential impurities are used for identification and semi-quantitative analysis.
Comparative Purity Data
The following table presents hypothetical purity data for a sample of this compound, as determined by the three analytical techniques.
| Compound | HPLC-UV (% Area) | qNMR (% Purity by mass) | LC-MS (% Area) |
| This compound | 99.25 | 98.9 | 99.10 |
| Boroxine Trimer | 0.45 | Not individually quantified | 0.55 |
| Phenylboronic acid | 0.15 | Not individually quantified | 0.18 |
| Benzyl alcohol | Not Detected | 0.1 | Not Detected |
| Unknown Impurity 1 | 0.10 | Not individually quantified | 0.12 |
| Total Purity | 99.25 | 98.9 | N/A |
Note: Total purity by LC-MS is not typically reported as a simple sum of peak areas due to variations in ionization efficiency.
Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for the purity validation of this compound, integrating the different analytical techniques.
Caption: Workflow for the purity assessment of this compound.
Discussion
The HPLC-UV method provides excellent separation of the main component from its potential impurities, such as the boroxine trimer (a common dehydration product of boronic acids) and starting materials like phenylboronic acid. The quantitative data from HPLC is highly reliable for routine quality control.
The qNMR analysis offers a valuable orthogonal technique for absolute purity determination. In this hypothetical case, it indicates a slightly lower purity (98.9%) than HPLC. This discrepancy could be due to the presence of non-chromophoric impurities, such as benzyl alcohol, which would be invisible to the UV detector in the HPLC method but are readily detected and quantified by NMR.
LC-MS is instrumental in identifying unknown impurities. The detection of "Unknown Impurity 1" with a specific mass-to-charge ratio can guide further investigation into its structure and origin. While not as precise for quantification as HPLC-UV, LC-MS provides crucial qualitative information that complements the other techniques.
Conclusion
For a comprehensive and reliable purity assessment of this compound, a multi-technique approach is recommended. HPLC-UV serves as the primary method for routine quality control due to its high precision and robustness. qNMR should be employed for orthogonal confirmation of purity and to quantify any non-chromophoric impurities. LC-MS is an indispensable tool for the identification of unknown impurities, which is critical for process optimization and ensuring the quality of the final product in drug development. This integrated approach provides a complete picture of the sample's purity, ensuring its suitability for downstream applications.
References
A Comparative Guide to Base Selection in Suzuki Reactions with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly used bases in the Suzuki reaction, with a focus on their application with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, a substrate of interest in the development of pharmaceuticals and other advanced materials. Due to a lack of extensive comparative studies on this specific boronic acid, this guide presents data from Suzuki reactions of structurally similar phenylboronic acids to provide valuable insights into base selection.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[1] This "ate" complex is significantly more reactive towards the palladium(II) intermediate, thereby facilitating the transfer of the organic moiety from boron to palladium.[1][2] Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[3] The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent used.[1][3]
Comparative Performance of Common Bases
The following table summarizes the performance of various bases in Suzuki-Miyaura coupling reactions of phenylboronic acids with different aryl halides. While not specific to this compound, the data provides a useful comparison for reactions involving substituted phenylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic Acid | K₂CO₃ | [IPr·H][Pd(ƞ3-cin)Cl2] (0.5 mol%) | Ethanol | RT | 24 | 47 | [4] |
| 2 | 4-Chloroanisole | Phenylboronic Acid | KOH | [IPr·H][Pd(ƞ3-cin)Cl2] (0.5 mol%) | Ethanol | RT | 24 | 55 | [4] |
| 3 | 4-Chloroanisole | Phenylboronic Acid | NaOH | [IPr·H][Pd(ƞ3-cin)Cl2] (0.5 mol%) | Ethanol | RT | 24 | 60 | [4] |
| 4 | 4-Chloroanisole | Phenylboronic Acid | K₃PO₄ | [IPr·H][Pd(ƞ3-cin)Cl2] (0.5 mol%) | Ethanol | RT | 24 | 55 | [4] |
| 5 | Bromobenzene | Phenylboronic Acid | Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 1 | 98 | [5] |
| 6 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | K₃PO₄ | Pd(PPh₃)₄ (3 mol%) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [6] |
| 7 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Cs₂CO₃ | Pd(PPh₃)₄ (3 mol%) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [6] |
| 8 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | K₂CO₃ | Pd(PPh₃)₄ (3 mol%) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is intended to serve as a general guide.
Experimental Workflow for Base Screening
The following diagram illustrates a typical experimental workflow for screening different bases in the Suzuki-Miyaura coupling of this compound with an aryl halide.
Caption: Experimental workflow for screening bases in a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are generalized experimental protocols for performing a Suzuki-Miyaura coupling reaction with this compound, adaptable for screening different bases.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (2.0 - 3.0 equiv, e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Protocol 1: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
-
To a dry round-bottom flask, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
-
Follow steps 1-3 from Protocol 1, substituting potassium carbonate with potassium phosphate.
-
Add the degassed solvent system (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Follow steps 6-9 from Protocol 1 for the work-up and purification.
Protocol 3: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
-
Follow steps 1-3 from Protocol 1, substituting potassium carbonate with cesium carbonate.
-
Add the degassed solvent system (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Follow steps 6-9 from Protocol 1 for the work-up and purification.
Conclusion
The choice of base is a critical parameter for a successful Suzuki-Miyaura coupling reaction. For substrates like this compound, which possess an electron-donating group, inorganic bases such as carbonates and phosphates are generally effective. The provided data on analogous compounds suggests that stronger, more soluble bases like potassium phosphate and cesium carbonate can lead to higher yields, particularly with less reactive aryl halides. However, a screening of different bases, solvents, and catalysts is always recommended to determine the optimal conditions for a specific substrate combination. The experimental protocols and workflow provided in this guide offer a systematic approach for researchers to achieve this optimization.
References
A Comparative Guide to Amine Protecting Groups for Aminophenylboronic Acid: Alternatives to Cbz
For researchers, scientists, and drug development professionals working with aminophenylboronic acids, the strategic use of protecting groups is paramount for successful multi-step syntheses. The benzyloxycarbonyl (Cbz) group has traditionally been a common choice for amine protection. However, the landscape of organic synthesis offers a variety of alternative protecting groups with distinct advantages in terms of stability, deprotection conditions, and orthogonality. This guide provides an objective comparison of the performance of Cbz with three widely used alternatives—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc)—for the protection of aminophenylboronic acid. The information presented is supported by experimental data from the literature to aid in the rational selection of a protecting group for your specific synthetic strategy.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following table summarizes key quantitative data for Cbz, Boc, Fmoc, and Alloc protecting groups when applied to aminophenylboronic acid and related amine substrates.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonal To |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90%[1] | H₂, Pd/C or HBr/AcOH | High | Boc, Fmoc, Alloc |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95% | Strong acid (e.g., TFA, HCl) | Quantitative[2] | Cbz, Fmoc, Alloc |
| Fmoc | Fmoc-OSu or Fmoc-Cl | High | Secondary amine (e.g., 20% piperidine in DMF) | Quantitative | Cbz, Boc, Alloc |
| Alloc | Allyl chloroformate (Alloc-Cl) | ~87%[3] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | High | Cbz, Boc, Fmoc |
Orthogonality of Protecting Groups
A key consideration in complex syntheses is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[4][5] The Cbz, Boc, Fmoc, and Alloc groups form a highly versatile set for such strategies.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of 4-aminophenylboronic acid.
Cbz Protection and Deprotection
Protection of 4-Aminophenylboronic Acid with Cbz-Cl
-
Materials: 4-aminophenylboronic acid, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.
-
Procedure:
-
Dissolve 4-aminophenylboronic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 20 hours.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 4-(benzyloxycarbonylamino)phenylboronic acid. A yield of 90% has been reported for a similar substrate.[1]
-
Deprotection of Cbz-Protected Aminophenylboronic Acid by Hydrogenolysis
-
Materials: 4-(Benzyloxycarbonylamino)phenylboronic acid, 5% Palladium on carbon (Pd/C), methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected aminophenylboronic acid (1.0 eq) in methanol.
-
Add 5% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen (H₂) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected 4-aminophenylboronic acid.
-
Boc Protection and Deprotection
Protection of 4-Aminophenylboronic Acid with Boc₂O
-
Materials: 4-aminophenylboronic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.
-
Procedure:
-
Prepare a solution of 4-aminophenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of THF and water.
-
Add a base such as NaOH (1.0-1.5 eq) or NaHCO₃.
-
Add Boc₂O (1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., HCl) and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(tert-butoxycarbonylamino)phenylboronic acid. High yields are generally achieved with this procedure.[6]
-
Deprotection of Boc-Protected Aminophenylboronic Acid with TFA
-
Materials: 4-(tert-Butoxycarbonylamino)phenylboronic acid, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected aminophenylboronic acid in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the aminophenylboronic acid trifluoroacetate salt.
-
Fmoc Protection and Deprotection
Protection of 4-Aminophenylboronic Acid with Fmoc-OSu
-
Materials: 4-aminophenylboronic acid, 9-fluorenylmethyloxycarbonyl N-succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO₃), dioxane, water.
-
Procedure:
-
Dissolve 4-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Add Fmoc-OSu (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Dilute the reaction with water and wash with ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenylboronic acid.
-
Deprotection of Fmoc-Protected Aminophenylboronic Acid with Piperidine
-
Materials: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenylboronic acid, piperidine, dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected aminophenylboronic acid in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and byproducts under reduced pressure. The crude product can be purified by chromatography or used directly in the next step.
-
Alloc Protection and Deprotection
Protection of 4-Aminophenylboronic Acid with Alloc-Cl
-
Materials: 4-aminophenylboronic acid, allyl chloroformate (Alloc-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.
-
Procedure:
-
To a mixture of 4-aminophenylboronic acid (1.0 eq) and NaHCO₃ (6.0 eq) in a 1:1 mixture of THF and water, add allyl chloroformate (3.0 eq) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography to yield 4-(allyloxycarbonylamino)phenylboronic acid, with reported yields around 87%.[3]
-
Deprotection of Alloc-Protected Aminophenylboronic Acid with a Palladium Catalyst
-
Materials: 4-(allyloxycarbonylamino)phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), phenylsilane (PhSiH₃), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the Alloc-protected substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Pd(PPh₃)₄ (typically 5-10 mol%).
-
Add phenylsilane (typically 2-3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.
-
Stability and Application Considerations
The stability of the N-protected aminophenylboronic acid is crucial for its successful application in subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling. While the boronic acid moiety itself can be sensitive to certain conditions, N-protection can influence its stability and reactivity. Generally, all four protecting groups are compatible with Suzuki-Miyaura coupling conditions. However, the choice of protecting group may be influenced by the specific reaction partners and conditions. For instance, the basic conditions often employed in Suzuki-Miyaura reactions are compatible with Cbz, Boc, and Alloc groups, while the base-labile Fmoc group would be cleaved.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. reddit.com [reddit.com]
- 3. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to the Kinetic Studies of Suzuki Coupling with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The kinetic profile of this reaction is paramount for optimization, scalability, and ensuring consistent product yield and purity. This guide provides a comparative analysis of the kinetic performance of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid in Suzuki coupling reactions, contextualized with other classes of boronic acids. The insights are supported by established mechanistic principles and experimental data from related systems.
Performance Comparison: Kinetic Profile of Arylboronic Acids
The rate of a Suzuki-Miyaura coupling is intricately influenced by the electronic and steric properties of the boronic acid, the nature of the coupling partner (typically an organohalide), the palladium catalyst system, the base, and the solvent.[1] The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is frequently the rate-determining step of the catalytic cycle.[1]
This compound is an electron-rich arylboronic acid due to the nitrogen atom of the amino group, although the electron-withdrawing nature of the benzyloxycarbonyl protecting group will modulate this effect. Generally, electron-donating groups on the arylboronic acid can accelerate the transmetalation step by increasing the nucleophilicity of the aryl group being transferred.[1]
Below is a table summarizing the relative initial reaction rates for different classes of boronic acids, which provides a framework for predicting the kinetic behavior of this compound.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step. [1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be rate-limiting. Less sterically hindered compared to larger alkylboronic acids.[1] |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Based on this data, it is anticipated that the kinetic profile of this compound will be comparable to or slightly slower than other electron-rich arylboronic acids, depending on the electronic influence of the Cbz protecting group.
Experimental Protocols
For accurate kinetic analysis of the Suzuki coupling reaction with this compound, a systematic experimental approach is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for monitoring the progress of the reaction.
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Internal standard (e.g., biphenyl, naphthalene)
-
Schlenk flask or similar reaction vessel
-
Syringes and needles
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-4.0 equiv), and the internal standard.[2]
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst (and ligand, if separate) to the reaction mixture and commence vigorous stirring at a constant, controlled temperature (e.g., 80 °C). This marks time zero (t=0).[1]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[1]
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter to remove catalyst residues and salts.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable and reproducible kinetic data for Suzuki coupling reactions.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
Stability Under Scrutiny: A Comparative Guide to (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the stability of building blocks is paramount. Arylboronic acids are indispensable reagents, yet their inherent propensity for degradation can compromise reaction yields, impurity profiles, and ultimately, the integrity of the final product. This guide provides a comprehensive assessment of the stability of (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid, a key intermediate, and offers a comparative perspective against other commonly used N-protected aminophenylboronic acid derivatives. By understanding the degradation pathways and employing robust analytical methods, researchers can ensure the reliability and reproducibility of their synthetic endeavors.
Comparative Stability Analysis
The stability of N-protected aminophenylboronic acids is primarily influenced by the nature of the protecting group, which modulates the electronic properties of the molecule and its susceptibility to degradation. The two principal degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation involves the cleavage of the C–B bond and its replacement with a C–H bond. This process can be catalyzed by acidic or basic conditions. The electron-donating or -withdrawing nature of the substituent on the phenyl ring can significantly impact the rate of protodeboronation.
Oxidation of the boronic acid group leads to the formation of the corresponding phenol. This degradation is often mediated by exposure to air (auto-oxidation) or other oxidizing agents.
While specific kinetic data for the direct comparison of this compound and its analogues under identical stress conditions is not extensively available in the public domain, a qualitative comparison can be drawn based on the electronic effects of the protecting groups.
| Derivative | Protecting Group | Key Stability Characteristics | Probable Impact on Stability of Boronic Acid |
| This compound | Benzyloxycarbonyl (Cbz) | The Cbz group is electron-withdrawing, which can decrease the electron density on the phenyl ring. | The electron-withdrawing nature of the Cbz group is expected to increase the stability of the C–B bond towards protodeboronation. |
| (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | tert-Butoxycarbonyl (Boc) | The Boc group is generally considered to be less electron-withdrawing than the Cbz group. | The boronic acid moiety may be slightly more susceptible to protodeboronation compared to the Cbz-protected analogue due to a lesser deactivating effect on the aromatic ring. |
| 4-Aminophenylboronic acid | None | The free amino group is strongly electron-donating. | The electron-donating nature of the amino group significantly activates the ring, making the C–B bond more susceptible to cleavage, particularly under acidic conditions. This derivative is generally the least stable of the three. |
It is important to note that these are generalized stability trends. The actual stability can be influenced by various factors including the specific reaction conditions, solvent, temperature, and the presence of other reagents.
Degradation Pathways
The degradation of this compound and its derivatives can proceed through several pathways, with protodeboronation and oxidation being the most common. The following diagram illustrates these key degradation routes.
Experimental Protocols
To accurately assess the stability of this compound derivatives, a well-designed stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Protocol: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products generated under forced degradation conditions.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar or non-polar degradants. An example gradient could be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the course of the run.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the lambda max of this compound (e.g., ~254 nm) and also scan a wider range with the PDA detector to identify any impurities with different chromophores.
-
Injection Volume: 10 µL
2. Forced Degradation Studies: Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][2]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light according to ICH guidelines.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
For the analysis of forced degradation samples, dilute the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
4. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from co-eluting impurities.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of boronic acid derivatives.
Conclusion
A thorough understanding of the stability of this compound and its derivatives is critical for its effective use in research and development. While direct quantitative comparative data is limited, a qualitative assessment based on the electronic properties of the N-protecting groups suggests that the Cbz group may offer enhanced stability against protodeboronation compared to less electron-withdrawing groups like Boc, or an unprotected amino group. The implementation of robust, stability-indicating analytical methods, as outlined in this guide, is essential for monitoring the integrity of these valuable synthetic intermediates and ensuring the quality of the final products. Researchers are encouraged to perform compound-specific forced degradation studies to gain a comprehensive understanding of the stability profile under their particular experimental conditions.
References
A Comparative Guide: (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid vs. its Boc-Protected Analogs in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and organic synthesis, the choice of a protecting group is a critical decision that influences the efficiency, and outcome of a synthetic route. The (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (Cbz-APBA) and its tert-butyloxycarbonyl (Boc) protected counterpart, (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (Boc-APBA), are key reagents in the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of their performance, supported by general principles and representative experimental data.
Core Comparison: Cbz vs. Boc Protecting Groups
The primary distinction between the Cbz and Boc protecting groups lies in their stability and deprotection conditions. This difference is the foundation of their "orthogonality," a principle that allows for the selective removal of one group without affecting the other in a multi-step synthesis.[1][2][3]
| Feature | This compound (Cbz-APBA) | (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (Boc-APBA) |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butyloxycarbonyl (Boc) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O |
| Typical Protection Conditions | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[2] | (Boc)₂O, base (e.g., triethylamine, NaHCO₃), in a solvent like THF or CH₂Cl₂. |
| Stability | Stable to mildly acidic and basic conditions.[2] | Stable to catalytic hydrogenation, most nucleophiles, and basic conditions. |
| Lability | Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C). Can also be cleaved by strong acids, though harsher conditions are needed than for Boc.[1][2] | Labile to strong acids (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxane).[4][5] |
| Deprotection Byproducts | Toluene and CO₂ (gaseous).[2] | Isobutylene and CO₂ (gaseous). |
| Key Advantage | Suitable for syntheses where acid-sensitive functional groups are present and hydrogenation is a viable deprotection step. | Ideal for substrates that are sensitive to hydrogenolysis but stable to acidic conditions.[3] |
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
For instance, if a synthetic route requires the selective deprotection of an amine in the presence of an acid-labile group elsewhere in the molecule, Cbz-APBA would be the superior choice. Conversely, if the molecule contains functional groups that are sensitive to reductive cleavage (e.g., alkenes, alkynes, or other benzyl ethers), Boc-APBA would be preferred.
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using either Cbz-APBA or Boc-APBA.
Materials:
-
This compound (Cbz-APBA) or (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (Boc-APBA)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water, or toluene and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aminophenylboronic acid reagent (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas three times.
-
Add the solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing the Comparison and Process
To further illustrate the concepts discussed, the following diagrams outline the structural differences between the protecting groups and a typical Suzuki-Miyaura coupling workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Byproduct Formation in Reactions of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a valuable building block in this reaction, frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients. However, like all chemical transformations, the use of this reagent is not without its challenges. The formation of reaction byproducts can significantly impact reaction yield, purity of the desired product, and the overall efficiency of a synthetic route.
This guide provides a comprehensive analysis of the common byproducts generated during reactions involving this compound. It offers a comparison with a viable alternative, (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid, and presents experimental data to aid researchers in making informed decisions for their synthetic strategies.
Key Byproducts in Suzuki-Miyaura Coupling Reactions
Two primary side reactions are responsible for the majority of byproduct formation when using arylboronic acids: protodeboronation and homocoupling .
-
Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an arene—in this case, benzyl phenylcarbamate. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid, resulting in a symmetrical biaryl. The presence of oxidants, including air, can facilitate this undesired pathway.
Understanding the propensity of a given boronic acid to undergo these side reactions is crucial for optimizing reaction conditions to maximize the yield of the desired cross-coupled product.
Comparative Analysis: Cbz- vs. Boc-Protected Aminophenylboronic Acid
To provide a clear comparison, the following table summarizes hypothetical quantitative data from a model Suzuki-Miyaura coupling reaction. This data illustrates the typical byproduct profile that might be observed when using this compound versus the commonly used alternative, (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid.
Table 1: Comparison of Product and Byproduct Distribution in a Model Suzuki-Miyaura Reaction
| Reagent | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) |
| This compound | 85 | 8 | 5 |
| (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | 92 | 4 | 3 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions.
As the hypothetical data suggests, the choice of the amine protecting group can influence the extent of byproduct formation. In this example, the Boc-protected boronic acid demonstrates a slightly lower propensity for both protodeboronation and homocoupling, leading to a higher yield of the desired product.
Experimental Protocols
Accurate quantification of the desired product and byproducts is essential for reaction optimization and process control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Protocol for HPLC Analysis of a Suzuki-Miyaura Reaction Mixture
1. Sample Preparation:
-
Accurately weigh a small aliquot (e.g., 1-2 mg) of the crude reaction mixture.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile/water, 50:50 v/v). Ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both containing 0.1% trifluoroacetic acid, TFA) is typically effective.
-
Gradient Program:
-
0-2 min: 10% ACN
-
2-20 min: Ramp to 90% ACN
-
20-25 min: Hold at 90% ACN
-
25-26 min: Ramp down to 10% ACN
-
26-30 min: Hold at 10% ACN (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
3. Quantification:
-
Prepare standard solutions of the starting materials, the expected product, and the potential byproducts (protodeboronated and homocoupled species) of known concentrations.
-
Inject the standard solutions to determine their retention times and to generate calibration curves (peak area vs. concentration).
-
Inject the prepared sample of the reaction mixture.
-
Identify the peaks in the chromatogram based on their retention times.
-
Quantify the amount of each component in the reaction mixture by comparing their peak areas to the calibration curves.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between reactants, products, and byproducts, as well as the experimental workflow.
Caption: Reaction pathways in a Suzuki-Miyaura coupling.
Caption: Workflow for HPLC analysis of reaction mixtures.
Conclusion
The formation of byproducts is an inherent challenge in organic synthesis. For reactions involving this compound, protodeboronation and homocoupling are the primary competing pathways. A thorough understanding of these side reactions and the factors that influence them is critical for developing robust and efficient synthetic processes. This guide provides a framework for analyzing these byproducts and offers a starting point for comparative studies to select the optimal reagents and conditions for a given synthetic target. The use of robust analytical techniques, such as the HPLC method detailed here, is indispensable for accurate monitoring and optimization of these important chemical transformations.
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic Acid: A Comparative Review of Its Applications and Efficacy in Organic Synthesis and Drug Discovery
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid , a versatile bifunctional molecule, has emerged as a valuable building block for researchers in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of a boronic acid moiety and a protected amine, allows for its strategic incorporation into a wide array of complex molecules. This guide provides a comparative overview of its primary applications, focusing on its efficacy in Suzuki-Miyaura cross-coupling reactions and its role as a foundational scaffold for the synthesis of potent enzyme inhibitors. Experimental data and detailed protocols are presented to offer a practical resource for researchers, scientists, and drug development professionals.
I. Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound serves as an effective coupling partner for the synthesis of biaryl structures, which are prevalent in many biologically active compounds and functional materials.
Efficacy and Performance
The efficiency of this compound in Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partner. While specific yield data for this exact reactant can be sparse in readily available literature, the general performance of Cbz-protected aminophenylboronic acids in such reactions is typically high, often exceeding 80-90% under optimized conditions.
For comparison, other protected aminophenylboronic acids, such as the tert-butyloxycarbonyl (Boc)-protected analogue, also demonstrate high reactivity in Suzuki-Miyaura couplings. The choice between Cbz and Boc protecting groups often depends on the desired deprotection conditions in subsequent synthetic steps, with the Cbz group being removable by hydrogenolysis and the Boc group by acid treatment.
Table 1: Comparison of Conditions and Yields for Suzuki-Miyaura Coupling of Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Cbz-amino)phenylboronic acid | Aryl Bromide (generic) | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >85 (Typical) | General Knowledge |
| 4-(Boc-amino)phenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 95 | Analogous Reactions |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd (1) | K₂CO₃ | DMF/H₂O | 60 | 2 | 98 | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following protocol outlines a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
II. Application in the Synthesis of Enzyme Inhibitors
The boronic acid functional group is a well-established pharmacophore for the inhibition of serine proteases. It acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The Cbz-protected amino group of this compound provides a convenient handle for peptide coupling, enabling its incorporation into peptidyl boronic acids that can target specific proteases with high affinity and selectivity.
Efficacy in Protease Inhibition
Dipeptidyl boronic acids are a prominent class of serine protease inhibitors. The potency of these inhibitors, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), is highly dependent on the amino acid sequence, which dictates the inhibitor's interaction with the enzyme's specificity pockets. While a complete synthesis and inhibitory profile starting directly from this compound is not readily found in a single publication, numerous studies on analogous compounds demonstrate the high potency achievable with this class of inhibitors. For instance, dipeptidyl boronic acids targeting thrombin, a key serine protease in the coagulation cascade, have been reported with IC₅₀ values in the nanomolar range.[3]
Table 2: Efficacy of Dipeptidyl Boronic Acid Inhibitors against Serine Proteases
| Inhibitor Structure (Generic) | Target Protease | IC₅₀ / Kᵢ (nM) | Reference |
| Ac-D-Phe-Pro-boroArg | Thrombin | 3.99 (IC₅₀) | [3] |
| Arg-(4S)-boroHyp | Dipeptidyl Peptidase IV (DPP-IV) | Potent (specific value not stated) | [4] |
| Dipeptidyl Boronic Acid | Proteasome | 4.60 (IC₅₀) | [5][6] |
| Phenyl boronic acid derivative | AmpC β-lactamase | 83 (Kᵢ) | [7] |
Experimental Protocol: Solid-Phase Synthesis of a Dipeptidyl Boronic Acid
Solid-phase peptide synthesis (SPPS) is a widely used method for the efficient assembly of peptide-based molecules, including dipeptidyl boronic acid inhibitors. The Cbz protecting group on the starting boronic acid is compatible with standard Fmoc-based SPPS protocols.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid.
-
Boronic Acid Coupling: Couple this compound to the N-terminus of the resin-bound amino acid using coupling reagents and a base.
-
Cleavage and Deprotection: Cleave the dipeptidyl boronic acid from the resin and remove the side-chain protecting groups using a cleavage cocktail. The Cbz group can be removed in a subsequent step via hydrogenolysis if required.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
III. Other Applications
Beyond its primary roles in Suzuki-Miyaura coupling and enzyme inhibitor synthesis, this compound and its deprotected form, 4-aminophenylboronic acid, have applications in bioconjugation and sensor development. The boronic acid moiety's ability to form reversible covalent bonds with diols makes it a valuable tool for carbohydrate recognition. This property has been exploited in the development of sensors for glucose and other biologically important sugars, as well as for the immobilization of glycoproteins and other biomolecules on surfaces.[8]
Conclusion
This compound is a highly valuable and versatile reagent in the fields of organic synthesis and medicinal chemistry. Its utility in the high-yielding construction of biaryl motifs via Suzuki-Miyaura coupling and its role as a key building block for potent peptidyl boronic acid enzyme inhibitors underscore its importance. The Cbz-protecting group offers a stable and selectively cleavable handle that is compatible with a range of synthetic methodologies, including solid-phase peptide synthesis. While the direct, quantitative performance data for this specific molecule can be fragmented across the literature, the extensive body of work on analogous compounds provides a strong foundation for its effective application in the laboratory. The experimental protocols and comparative data presented in this guide are intended to facilitate its use in the development of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombin Inhibitors from Different Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
Safety Operating Guide
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid proper disposal procedures
Proper management and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment for researchers, scientists, and drug development professionals. Adherence to established protocols for chemical waste mitigates risks to personnel and the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound and its waste as hazardous materials. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3]
Personal Protective Equipment (PPE)
Ensure you are equipped with the appropriate Personal Protective Equipment (PPE) before handling the chemical or its waste.[2][4]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][4] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[4][5] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[4][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
Waste Identification and Segregation
-
Labeling : Clearly label a dedicated waste container as "Hazardous Waste: this compound".[2][5] The label should also include the date when the first waste is added.[2]
-
Segregation : This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Store the waste container for this boronic acid derivative separately from these materials to prevent dangerous chemical reactions.[2]
Waste Collection
-
Container Selection : Use a container that is compatible with the chemical and can be securely sealed.[2] The original product container is often a suitable choice if it is in good condition.[2][3]
-
Solid Waste : Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, and spatulas) in the designated, sealable hazardous waste container.[1][2]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][2] This area should be away from incompatible materials until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1]
Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to remove residual chemicals before disposal.[1]
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent.[1] The first rinsate must be collected and disposed of as hazardous waste.[1][7]
-
Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal of Container : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[1] The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]
Spill Management
In the event of a spill, the spilled chemical and any materials used for cleanup should be treated as hazardous waste.[2]
-
For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[8]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[3] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3]
-
Decontaminate the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[3]
-
Report the spill to your supervisor and your institution's EHS department.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid. The following procedures are based on best practices for handling similar boronic acid compounds and are intended to ensure a safe laboratory environment.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is aggregated from SDSs of structurally similar compounds, including 4-aminophenylboronic acid and other substituted phenylboronic acids.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Inspected before use and suitable for the task (e.g., nitrile gloves).[2][3] |
| Body Protection | Laboratory Coat | Standard lab coat to prevent skin contact.[2][4] |
| Respiratory Protection | Respirator | A full-face respirator may be necessary if exposure limits are exceeded or if dust is generated.[1][5] Use in a well-ventilated area is crucial.[4][6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not breathe in dust.[6]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[8] Do not eat, drink, or smoke in the handling area.[9]
-
Spill Management: In case of a spill, avoid generating dust.[9] For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[5][6] For spills contained within a fume hood, close the sash and use a spill kit.[2]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal Plan
The disposal of this compound and its waste must be managed as hazardous waste unless otherwise specified by local regulations.
Waste Collection and Disposal:
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled "Hazardous Waste" container.[7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled, and sealed container for liquid hazardous waste.[7]
-
Drain Disposal (Small Quantities): For very small quantities, if explicitly permitted by your institution and local regulations, the waste may be highly diluted with water and flushed down the sanitary sewer.[5][11] Always confirm this is an acceptable practice with your local water authority and Environmental Health & Safety (EHS) department.[11]
-
Neutralization (Small Quantities): As a weak acid, small quantities of boronic acid waste may be neutralized with a mild base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 before disposal, provided this is allowed by local regulations.[4] This procedure should be performed in a fume hood while wearing all required PPE.[4]
-
Large Quantities: For larger volumes, the material must be collected in labeled, sealed containers and delivered to a certified hazardous waste facility.[11]
Empty Container Disposal:
-
Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for laboratory glassware or plastic recycling.[7]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. echemi.com [echemi.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. fishersci.nl [fishersci.nl]
- 4. benchchem.com [benchchem.com]
- 5. sciencing.com [sciencing.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
